Dipropetryn
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037533 | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4147-51-7 | |
| Record name | Dipropetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropetryn [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dipropetryn on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, playing a crucial role in the light-dependent reactions of photosynthesis. It catalyzes the light-induced oxidation of water and the reduction of plastoquinone, initiating an electron transport chain that ultimately leads to the production of ATP and NADPH. The precise regulation of this electron flow is vital for plant survival.
Dipropetryn [(2-ethylthio)-4,6-bis(isopropylamino)-s-triazine] is a selective herbicide used for the control of broadleaf weeds. Its herbicidal activity stems from its ability to disrupt photosynthetic electron transport at a specific site within PSII. This guide provides a detailed examination of the molecular interactions underlying this inhibition, offering valuable insights for researchers in agrochemical development and plant biology.
The Molecular Mechanism of Action
The primary target of this compound and other triazine herbicides is the D1 protein, a core component of the PSII reaction center.[1] Specifically, this compound acts as a competitive inhibitor at the QB binding site on the D1 protein.[2]
Under normal physiological conditions, a molecule of plastoquinone (PQ) binds to the QB site and accepts two electrons, one at a time, from the primary quinone acceptor, QA. Upon receiving two electrons and two protons from the stromal side, the fully reduced plastoquinol (PQH2) detaches from the QB site and diffuses into the thylakoid membrane, transferring the electrons to the cytochrome b6f complex.
This compound, due to its structural similarity to plastoquinone, competes for and binds to the QB niche on the D1 protein. This binding is non-covalent and reversible. By occupying the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[2] This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680+.
The inhibition of electron transport has several downstream consequences:
-
Cessation of ATP and NADPH Synthesis: The lack of electron flow to subsequent components of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.
-
Formation of Reactive Oxygen Species (ROS): The accumulation of highly energetic reduced species in PSII, particularly the triplet state of the primary donor P680, can lead to the formation of singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to lipids, proteins, and pigments, leading to membrane leakage and ultimately cell death.
-
Photoinhibition: The blockage of electron flow exacerbates the effects of high light intensity, leading to photoinhibition, a light-induced reduction in the photosynthetic capacity of PSII.
Signaling Pathway of Photosystem II Inhibition by this compound
Quantitative Analysis of this compound's Inhibitory Action
A critical aspect of characterizing any inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
-
IC50: The concentration of an inhibitor that causes a 50% reduction in the activity of a biological process. For this compound, this would be the concentration that inhibits the rate of photosynthetic electron transport by 50%.
-
Kd: The equilibrium dissociation constant is a measure of the binding affinity between the inhibitor and its target. A lower Kd value indicates a higher binding affinity.
While specific, peer-reviewed IC50 and Kd values for this compound's interaction with photosystem II are not readily found in publicly accessible literature, data for other triazine herbicides provide a valuable comparative framework.
Table 1: Comparative Inhibitory Activity of Triazine Herbicides on Photosystem II
| Herbicide | Plant/Algal Species | IC50 (M) | Reference |
| Atrazine | Chlamydomonas reinhardtii | 1.2 x 10-7 | (Fuerst et al., 1986) |
| Terbutryn | Spinacia oleracea (Spinach) | 6.7 x 10-8 | (Oettmeier et al., 1982) |
| Simazine | Lemna gibba | 2.0 x 10-7 | (Brown et al., 1993) |
Note: The IC50 values can vary depending on the experimental conditions, such as the specific plant or algal species used, the concentration of chlorophyll, and the assay method.
Experimental Protocols
To assess the inhibitory effects of this compound on photosystem II, several established experimental protocols can be employed.
Isolation of Thylakoid Membranes from Spinach
Objective: To isolate functional thylakoid membranes from spinach leaves, which will be used for subsequent inhibition assays.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 5 mM ascorbic acid, 0.1% BSA)
-
Washing buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor
Procedure:
-
Wash spinach leaves and remove the midribs.
-
Homogenize the leaves in ice-cold grinding buffer using a blender (3 x 5-second bursts).
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in washing buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Chlorophyll Fluorescence Measurement
Objective: To measure the effect of this compound on the photochemical efficiency of PSII using a pulse-amplitude-modulation (PAM) fluorometer.
Materials:
-
Isolated thylakoid membranes
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay buffer (same as resuspension buffer)
-
PAM fluorometer
Procedure:
-
Dark-adapt the thylakoid suspension for at least 15 minutes.
-
Prepare a series of dilutions of this compound in the assay buffer. A solvent control should also be prepared.
-
Add the thylakoid suspension to the cuvette of the PAM fluorometer to a final chlorophyll concentration of 10-15 µg/mL.
-
Measure the minimal fluorescence (Fo) using a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm) as (Fm - Fo) / Fm.
-
Incubate the thylakoid suspension with different concentrations of this compound for a defined period (e.g., 5-10 minutes) in the dark.
-
Measure Fo and Fm for each this compound concentration.
-
Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50.
Table 2: Key Chlorophyll Fluorescence Parameters and Their Interpretation
| Parameter | Description | Interpretation of Change with this compound |
| Fo | Minimal fluorescence (all PSII reaction centers are open) | Increase |
| Fm | Maximal fluorescence (all PSII reaction centers are closed) | Decrease (at high concentrations) |
| Fv | Variable fluorescence (Fm - Fo) | Decrease |
| Fv/Fm | Maximum quantum yield of PSII photochemistry | Decrease |
2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay
Objective: To measure the rate of photosynthetic electron transport from water to the artificial electron acceptor DPIP and to determine the IC50 of this compound.
Materials:
-
Isolated thylakoid membranes
-
This compound stock solution
-
Assay buffer
-
DPIP stock solution (in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and thylakoid membranes (10-15 µg chlorophyll/mL).
-
Add different concentrations of this compound to the reaction mixtures and incubate for 5 minutes in the dark.
-
Add DPIP to a final concentration of 50-100 µM.
-
Measure the initial absorbance at 600 nm in the dark.
-
Illuminate the sample with a strong actinic light source.
-
Monitor the decrease in absorbance at 600 nm over time as DPIP is reduced.
-
Calculate the rate of DPIP photoreduction for each this compound concentration.
-
The inhibition percentage is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
-
Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC50.
Experimental Workflow for Determining this compound's Inhibitory Activity
Logical Relationship of the Inhibitory Mechanism
The mechanism of action of this compound on photosystem II can be summarized through a logical flow of events.
References
An In-Depth Technical Guide to Dipropetryn: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropetryn is a triazine herbicide recognized for its pre-emergence control of various weed species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. The information is presented to support research, scientific analysis, and development activities related to this compound. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.
Chemical Identity and Structure
This compound is a synthetic compound belonging to the s-triazine class of herbicides.[1] Its chemical structure is characterized by a triazine ring substituted with an ethylthio group and two isopropylamino groups.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 6-(ethylsulfanyl)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [2] |
| CAS Number | 4147-51-7 | [3] |
| Molecular Formula | C₁₁H₂₁N₅S | [3] |
| Molecular Weight | 255.38 g/mol | [3] |
| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
| InChIKey | NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
| Synonyms | Cotofor, Sancap, GS-16068, 2-(Ethylthio)-4,6-bis(isopropylamino)-s-triazine |
Physicochemical Properties
This compound is a white solid at room temperature. Its solubility and partitioning behavior are critical to its environmental mobility and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Temperature (°C) | Reference(s) |
| Melting Point | 104-106 °C | N/A | |
| Water Solubility | 16 mg/L | 20 | |
| Vapor Pressure | 7.3 x 10⁻⁷ mm Hg | 20 | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.45 | 25 | |
| pKa | 3.78 ± 0.41 (Predicted) | N/A |
Herbicidal Properties and Mechanism of Action
This compound is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops such as cotton and melons. It is readily absorbed by the roots and translocated through the xylem to the leaves and apical meristems.
The primary mode of action of this compound is the inhibition of photosynthesis. Like other triazine herbicides, it targets Photosystem II (PSII) in the chloroplasts. Specifically, it binds to the D1 protein of the PSII complex, blocking the electron transport chain and inhibiting the photolysis of water. This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Figure 1: Mechanism of Action of this compound in Photosystem II.
Toxicological Profile
The toxicity of this compound has been evaluated in various organisms. The available data indicate low acute toxicity via oral and dermal routes in mammals.
Table 3: Acute Toxicity of this compound
| Species | Route of Exposure | Endpoint | Value (mg/kg) | Toxicity Category | Reference(s) |
| Rat | Oral | LD50 | 3,900 - 5,000 | IV (Practically Non-toxic) | |
| Rabbit | Dermal | LD50 | >10,000 | IV (Practically Non-toxic) | |
| Rainbow Trout | Aquatic | LC50 (96-hour) | 2.7 mg/L | Moderately Toxic | |
| Bluegill Sunfish | Aquatic | LC50 (96-hour) | 1.6 mg/L | Moderately Toxic | |
| Bird (species not specified) | Oral | LD50 | >1,000 | Slightly Toxic |
Environmental Fate and Behavior
The environmental persistence and mobility of this compound are influenced by soil properties and climatic conditions.
-
Soil Adsorption: this compound is more readily adsorbed in soils with high clay and organic matter content. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing its mobility.
-
Degradation: Microbial breakdown is a significant pathway for the degradation of this compound in the soil. The persistence of its residual activity is typically 1 to 3 months under normal environmental conditions.
-
Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the chemical and toxicological properties of substances like this compound. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is used to assess the acute oral toxicity of a substance.
Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology Overview:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Dosing: A single dose of the substance is administered orally. The test proceeds in a stepwise manner using a limited number of animals at each step.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality.
Soil Adsorption/Desorption (OECD Guideline 106: Batch Equilibrium Method)
This method is used to determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).
Methodology Overview:
-
Soil and Pesticide Preparation: A known mass of soil is equilibrated with a solution of this compound of known concentration.
-
Equilibration: The soil-pesticide slurry is agitated for a defined period to reach equilibrium.
-
Phase Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound in the liquid phase is determined using a suitable analytical method (e.g., HPLC).
-
Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then derived.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The data presented, including its physicochemical characteristics, herbicidal mechanism of action, toxicological profile, and environmental fate, offer a valuable resource for researchers and professionals in related fields. The inclusion of standardized experimental protocols and illustrative diagrams aims to facilitate a deeper understanding of this compound and its interactions with biological and environmental systems. Further research into the specific metabolites of this compound and more detailed chronic toxicity studies would provide an even more complete picture of its overall profile.
References
An In-depth Technical Guide to Dipropetryn (CAS: 4147-51-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals.[1] It is primarily used for the control of pigweed and Russian thistle in cotton crops grown in sandy soils.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine |
| CAS Number | 4147-51-7 |
| Molecular Formula | C₁₁H₂₁N₅S |
| Molecular Weight | 255.38 g/mol |
| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |
| InChI Key | NPWMZOGDXOFZIN-UHFFFAOYSA-N |
| Property | Value |
| Melting Point | 104-106 °C |
| Boiling Point | 413.0 ± 28.0 °C (Predicted) |
| Density | 1.16 g/cm³ (Rough Estimate) |
| Vapor Pressure | 7.3 x 10⁻⁷ mm Hg at 20°C |
| Water Solubility | 16.0 mg/L at 20°C[1] |
| Solubility in Organic Solvents | Soluble in aromatic and chlorinated hydrocarbon solvents.[1] |
Mechanism of Action: Inhibition of Photosynthesis
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it acts as a photosystem II (PSII) inhibitor.
The process begins with the absorption of light energy by chlorophyll molecules within PSII, leading to the excitation of an electron. This high-energy electron is then transferred through a series of electron carriers embedded in the thylakoid membrane. This compound disrupts this electron transport chain by binding to the D1 protein of the PSII complex. This binding event blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the chain. The interruption of electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon fixation and other metabolic processes in the plant. The blockage also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.
Toxicological Profile
The acute toxicity of this compound has been evaluated in various animal models. The available data are summarized in the table below. It is important to note that chronic toxicity and mutagenicity studies for this compound are limited.
| Test | Species | Route | Value | Toxicity Category |
| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 2,197 mg/kg | III |
| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀ > 10,000 mg/kg | IV |
| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 320 mg/L (1-hour exposure) | IV |
| Skin Irritation | Rabbit | Dermal | Not an irritant | IV |
| Eye Irritation | Rabbit | Ocular | Not an irritant | IV |
| Avian Acute Oral Toxicity | Bird | Oral | LD₅₀ > 1,000 mg/kg | Slightly Toxic |
| 96-hour Fish Toxicity | Bluegill Sunfish | Aquatic | LC₅₀ = 3.13 ppm | Moderately Toxic |
| 96-hour Fish Toxicity | Rainbow Trout | Aquatic | LC₅₀ = 2.11 ppm | Moderately Toxic |
Environmental Fate
This compound exhibits moderate persistence in the environment. Its fate is influenced by soil type, microbial activity, and sunlight.
-
Adsorption and Leaching: this compound is more readily adsorbed in soils with high clay and organic matter content. This adsorption reduces its potential for leaching into groundwater.
-
Microbial Breakdown: Soil microorganisms play a significant role in the degradation of this compound.
-
Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.
-
Persistence: Under typical environmental conditions and at recommended application rates, the residual activity of this compound is estimated to be between 1 to 3 months.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Synthesis of this compound (General Protocol for s-Triazines)
This protocol describes a general method for the synthesis of s-triazine derivatives, which can be adapted for this compound. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethyl mercaptan
-
Sodium hydroxide (NaOH)
-
Acetone
-
Ice
-
Stirring apparatus
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature below 5 °C.
-
Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture for 2-4 hours at 0-5 °C.
-
Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine solution and sodium hydroxide solution under the same temperature conditions and stir for another 2-4 hours.
-
Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl mercaptan with sodium hydroxide in water.
-
Slowly add the sodium ethyl mercaptide solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Method: QuEChERS for this compound Residue in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. This protocol provides a general procedure that can be adapted for the determination of this compound in soil samples followed by LC-MS/MS or GC-MS analysis.
Materials:
-
Soil sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
LC-MS/MS or GC-MS system
Procedure:
-
Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standards.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.
-
Prepare matrix-matched standards for calibration to compensate for matrix effects.
-
Caption: A typical QuEChERS workflow for pesticide residue analysis in soil.
Toxicological Assay: Acute Oral Toxicity (LD₅₀) in Rats (Up-and-Down Procedure)
This protocol outlines a general procedure for determining the acute oral LD₅₀ of a substance in rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the number of animals required while still providing a statistically valid estimate of the LD₅₀.
Materials:
-
Test substance (this compound)
-
Vehicle for administration (e.g., corn oil, water)
-
Young adult rats (e.g., Sprague-Dawley or Wistar), typically females
-
Oral gavage needles
-
Animal cages and appropriate housing facilities
-
Balances for weighing animals and the test substance
Procedure:
-
Dose Selection: Based on available information, select a starting dose with a moderate expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior information is available.
-
Dosing:
-
Administer the starting dose to a single animal by oral gavage.
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).
-
-
Continuation: Continue this sequential dosing of individual animals until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred, or a maximum number of animals has been used).
-
Observation: Observe all animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights and any mortalities.
-
LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.
Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for LD₅₀ determination.
Conclusion
This compound is an effective s-triazine herbicide with a well-defined mechanism of action involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate acute toxicity, and its environmental persistence is influenced by soil characteristics and microbial degradation. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and toxicological assessment of this compound. Further research, particularly in the areas of chronic toxicity and the development of more specific and sensitive analytical methods, will continue to enhance our understanding of this compound and its impact.
References
An In-depth Technical Guide to the Synthesis and Formulation of Dipropetryn Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and formulation of Dipropetryn, a selective herbicide from the triazine class. This document details the chemical synthesis pathway, experimental protocols, and the formulation process for creating a stable and effective wettable powder herbicide.
Introduction to this compound
This compound, with the chemical name 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine, is a pre-emergence herbicide primarily used for the control of broadleaf weeds and grasses in cotton crops. It belongs to the s-triazine family of herbicides, which act by inhibiting photosynthesis in target plants. Its low water solubility necessitates its formulation as a wettable powder for effective application.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-(ethylthio)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
| CAS Number | 4147-51-7 |
| Molecular Formula | C₁₁H₂₁N₅S |
| Molecular Weight | 255.39 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 104-106 °C |
| Water Solubility | 16 mg/L at 20 °C |
| Vapor Pressure | 1.2 x 10⁻⁶ mm Hg at 20 °C |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by careful management of the reaction temperature.
Synthesis Pathway
The synthesis commences with cyanuric chloride, a cyclic trimer of cyanogen chloride. The first two chlorine atoms are displaced by two equivalents of isopropylamine, followed by the displacement of the final chlorine atom by sodium ethanethiolate.
Experimental Protocol for Synthesis
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethanethiol
-
Sodium hydroxide
-
Acetone
-
Toluene
-
Ice
Step 1: Synthesis of 2-Chloro-4,6-bis(isopropylamino)-s-triazine (Intermediate)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 mole) in 500 mL of acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of isopropylamine (2 moles) in 200 mL of acetone from the dropping funnel over a period of 2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.
-
A solution of sodium hydroxide (2 moles) in 200 mL of water is then added dropwise to neutralize the hydrochloric acid formed during the reaction.
-
The precipitated intermediate, 2-chloro-4,6-bis(isopropylamino)-s-triazine, is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Prepare sodium ethanethiolate by reacting ethanethiol (1 mole) with a solution of sodium hydroxide (1 mole) in 200 mL of water at a temperature below 10 °C.
-
In a separate three-necked flask, suspend the dried intermediate from Step 1 (1 mole) in 500 mL of toluene.
-
Heat the suspension to 70-80 °C.
-
Slowly add the freshly prepared sodium ethanethiolate solution to the suspension over 1 hour.
-
Maintain the reaction mixture at 70-80 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water to remove any inorganic salts.
-
Dry the toluene layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent such as ethanol or hexane to obtain pure this compound.
Table 2: Reactant Quantities and Molar Ratios for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 1 mole scale) |
| Cyanuric Chloride | 184.41 | 1 | 184.41 g |
| Isopropylamine | 59.11 | 2 | 118.22 g |
| Ethanethiol | 62.13 | 1 | 62.13 g |
| Sodium Hydroxide | 40.00 | 3 | 120.00 g |
Formulation of this compound Wettable Powder
This compound is formulated as a wettable powder (WP) for application as a spray after dispersion in water. A typical formulation, such as this compound 80WP, contains 80% active ingredient by weight.
Formulation Workflow
The formulation process involves blending the active ingredient with inert carriers, wetting agents, and dispersing agents, followed by milling to achieve the desired particle size.
An In-depth Technical Guide to s-Triazine Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-triazine herbicides are a class of selective herbicides that have been widely used in agriculture since the 1950s to control broadleaf and grassy weeds in a variety of crops. Their efficacy and relatively low cost have made them a staple in weed management programs for crops such as corn, sorghum, sugarcane, and turfgrass. The basic chemical structure of s-triazine herbicides consists of a symmetrical triazine ring with various substituents at the 2, 4, and 6 positions, which determine the specific properties and activity of each compound. The most well-known s-triazine herbicides include atrazine, simazine, and cyanazine.
This technical guide provides a comprehensive literature review of s-triazine herbicides, focusing on their mechanism of action, environmental fate, and toxicological effects. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds.
Mechanism of Action: Inhibition of Photosystem II
The primary mechanism of action for s-triazine herbicides is the inhibition of photosynthesis in susceptible plants.[1][2] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[1][2] This binding prevents the plastoquinone (PQ) molecule from attaching to its binding site, thereby interrupting the flow of electrons from PSII to Photosystem I (PSI). This disruption of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in the affected plants.[3]
Below is a diagram illustrating the inhibition of the photosystem II electron transport chain by s-triazine herbicides.
Caption: Inhibition of the photosystem II electron transport chain by s-triazine herbicides.
Environmental Fate
The environmental persistence and mobility of s-triazine herbicides are of significant concern due to their potential to contaminate soil and water resources. Their fate in the environment is influenced by various factors, including soil type, organic matter content, pH, microbial activity, and climatic conditions.
Persistence in Soil and Water
S-triazine herbicides can persist in the soil for several months to over a year. Their half-life, the time it takes for 50% of the compound to degrade, varies considerably among the different s-triazines and environmental conditions.
| Herbicide | Matrix | Half-life (days) | Reference(s) |
| Atrazine | Soil | 60 - 139 | |
| Simazine | Soil | 30 - 139 | |
| Propazine | Soil | 62 - 127 | |
| Atrazine | Water | 50 - 700 | |
| Simazine | Water | 50 - 700 |
Degradation Pathways
The primary mechanism of s-triazine degradation in the environment is microbial breakdown. Soil microorganisms utilize these herbicides as a source of carbon and nitrogen, breaking them down into less toxic metabolites. Chemical degradation, such as hydrolysis, can also occur, particularly in acidic soils.
Toxicological Effects
The toxicity of s-triazine herbicides varies among different organisms. While they have relatively low acute toxicity to mammals, concerns have been raised about their potential chronic effects, including endocrine disruption.
Acute Toxicity
The acute toxicity of a substance is typically measured by its LD50 (Lethal Dose, 50%), the dose required to kill 50% of a test population.
| Herbicide | Organism | Route | LD50 (mg/kg) | Reference(s) |
| Atrazine | Rat | Oral | 672 - 1886 | |
| Atrazine | Rabbit | Dermal | >5000 | |
| Simazine | Rat | Oral | >5000 | |
| Simazine | Rabbit | Dermal | >2000 | |
| Cyanazine | Rat | Oral | 149 - 334 | |
| Cyanazine | Rabbit | Dermal | >2000 |
Aquatic Toxicity
S-triazine herbicides can be toxic to aquatic organisms, particularly algae and aquatic plants, due to their photosynthetic inhibitory action. The toxicity to aquatic animals is generally lower.
| Herbicide | Organism | Endpoint | Value (µg/L) | Reference(s) |
| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 4,500 - 11,000 | |
| Simazine | Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >100,000 | |
| Atrazine | Daphnia magna | 48-hr EC50 | 6,900 - 29,000 | |
| Simazine | Algae (Selenastrum capricornutum) | 96-hr EC50 | 5.7 - 100 |
Efficacy and Crop Safety
The efficacy of s-triazine herbicides depends on the target weed species, application rate, and environmental conditions. They are effective against a broad spectrum of annual broadleaf and some grass weeds.
| Herbicide | Crop | Weed Species | GR50 (g a.i./ha) | Reference(s) |
| Atrazine | Corn | Velvetleaf (Abutilon theophrasti) | 100 - 200 | |
| Atrazine | Corn | Pigweed (Amaranthus spp.) | 50 - 150 | |
| Simazine | Corn | Lambsquarters (Chenopodium album) | 150 - 300 | |
| Atrazine + Simazine | Corn | Mixed Weeds | See reference |
Experimental Protocols
Photosystem II Inhibition Assay using Chlorophyll Fluorescence
Objective: To determine the inhibitory effect of s-triazine herbicides on photosystem II activity by measuring changes in chlorophyll fluorescence.
Materials:
-
Intact plants (e.g., soybean, junglerice)
-
s-Triazine herbicide solutions of varying concentrations
-
Hand-held chlorophyll fluorometer (e.g., Handy-PEA)
-
Dark adaptation clips
-
Sprayer or micropipette for herbicide application
Procedure:
-
Plant Preparation: Grow test plants to a suitable stage (e.g., 2-3 true leaves).
-
Dark Adaptation: Attach dark adaptation clips to the leaves that will be measured for at least 30 minutes prior to the fluorescence measurement. This ensures that all reaction centers of PSII are open.
-
Herbicide Application: Apply the s-triazine herbicide solutions to the leaves. For foliar application, use a sprayer to ensure even coverage. For root application, drench the soil with the herbicide solution. Include a control group treated with a blank solution (without herbicide).
-
Fluorescence Measurement:
-
Place the fiber optic probe of the fluorometer over the dark-adapted leaf area.
-
Record the initial fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm.
-
-
Data Analysis: Compare the Fv/Fm values of the treated plants to the control plants over time. A decrease in the Fv/Fm ratio indicates inhibition of PSII. The extent of inhibition can be correlated with the herbicide concentration.
Aquatic Toxicity Test (Following OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)
Objective: To determine the acute toxicity of an s-triazine herbicide to an aquatic invertebrate, Daphnia magna.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater (or other suitable culture medium)
-
s-Triazine herbicide stock solution
-
Glass test vessels (e.g., 100 mL beakers)
-
Temperature-controlled incubator or water bath (20 ± 2 °C)
-
Light source providing a 16:8 hour light:dark cycle
-
Pipettes and volumetric flasks
Procedure:
-
Test Solutions: Prepare a series of test concentrations of the s-triazine herbicide in the culture medium. A geometric series of at least five concentrations is recommended. Also, prepare a control group with only the culture medium.
-
Test Setup:
-
Add a defined volume of each test solution and the control to the test vessels.
-
Randomly introduce a specific number of Daphnia neonates (e.g., 20) into each vessel.
-
-
Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions.
-
Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.
-
Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each observation time.
-
Determine the EC50 (Effective Concentration, 50%), the concentration that causes immobilization in 50% of the Daphnia, using a suitable statistical method (e.g., probit analysis).
-
Experimental Workflows
Environmental Fate Study in Soil
The following diagram outlines a typical workflow for conducting a laboratory study on the environmental fate of an s-triazine herbicide in soil.
Caption: A typical experimental workflow for a laboratory-based soil environmental fate study of an s-triazine herbicide.
Conclusion
S-triazine herbicides remain important tools for weed management in modern agriculture. Understanding their mechanism of action, environmental fate, and toxicological profile is crucial for their safe and effective use. This technical guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. The provided visualizations of the key signaling pathway and a representative experimental workflow aim to facilitate a deeper understanding of the science behind s-triazine herbicides. Continued research is essential to further elucidate the long-term environmental and health impacts of these compounds and to develop sustainable weed management strategies.
References
Herbicidal Spectrum of Dipropetryn on Broadleaf Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropetryn is a selective, pre-emergence herbicide belonging to the s-triazine chemical family. It is primarily utilized for the control of a variety of annual broadleaf and some grassy weeds in crops such as cotton.[1] The herbicidal activity of this compound is attributed to its role as a potent inhibitor of photosynthesis at the Photosystem II (PSII) complex.[2][3] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound on broadleaf weeds, including its mechanism of action, efficacy data, and standardized experimental protocols for its evaluation.
Due to the limited availability of specific quantitative efficacy data for this compound in publicly accessible literature, this guide incorporates data for Prometryn, a closely related and structurally similar s-triazine herbicide, as a surrogate to provide a comprehensive understanding of the expected herbicidal spectrum. Prometryn shares the same mode of action as this compound, inhibiting Photosystem II.[4][5]
Mechanism of Action: Photosystem II Inhibition
This compound exerts its herbicidal effects by interrupting the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 quinone-binding protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from quinone A (QA) to quinone B (QB), effectively halting the flow of electrons and, consequently, the fixation of CO2 and the production of ATP and NADPH necessary for plant growth.
The blockage of electron transport leads to a buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and the destruction of cell and organelle membranes. This cellular damage results in the characteristic symptoms of PSII inhibitor herbicides, including chlorosis (yellowing) followed by necrosis (tissue death), particularly in the interveinal regions and margins of older leaves.
Data Presentation: Herbicidal Efficacy on Broadleaf Weeds
The following tables summarize the herbicidal efficacy of this compound and the surrogate, Prometryn, on various broadleaf weed species. The data has been compiled from various research trials and presented to facilitate comparison.
Table 1: General Herbicidal Spectrum of this compound on Broadleaf Weeds
| Weed Species | Common Name | Efficacy Rating |
| Amaranthus retroflexus | Redroot Pigweed | Excellent |
| Chenopodium album | Common Lambsquarters | Good to Excellent |
| Salsola tragus | Russian Thistle | Good |
| Polygonum aviculare | Prostrate Knotweed | Moderate to Good |
| Portulaca oleracea | Common Purslane | Good |
| Solanum nigrum | Black Nightshade | Good |
Table 2: Quantitative Efficacy of Prometryn (as a surrogate for this compound) on Selected Broadleaf Weeds
Note: Efficacy can vary based on soil type, environmental conditions, and weed growth stage.
| Weed Species | Common Name | Application Rate (kg a.i./ha) | % Control (Approx.) | Growth Stage at Application | Reference |
| Solanum nigrum | Black Nightshade | 0.9 | 61.11 | Fruit-setting | |
| Chenopodium album | Common Lambsquarters | 0.9 | >63 | Fruit-setting | |
| Amaranthus retroflexus | Redroot Pigweed | 1.5 | Excellent | Pre-emergence | |
| Portulaca oleracea | Common Purslane | Not Specified | Good | Pre-emergence | |
| Polygonum spp. | Smartweed | Not Specified | Good | Pre-emergence |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the herbicidal spectrum of this compound.
Protocol 1: Pre-Emergence Herbicidal Efficacy in a Greenhouse Setting
Objective: To determine the dose-response of various broadleaf weed species to pre-emergence application of this compound under controlled environmental conditions.
Materials:
-
Technical grade this compound
-
Wettable powder or suspension concentrate formulation of this compound
-
Certified seeds of target broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Salsola tragus, Polygonum aviculare, Portulaca oleracea, Solanum nigrum)
-
Pots (10-15 cm diameter) filled with a standardized soil mix (e.g., sandy loam, silt loam)
-
Greenhouse or growth chamber with controlled temperature (25-30°C day, 18-22°C night), humidity (60-70%), and photoperiod (16h light / 8h dark)
-
Calibrated laboratory sprayer
-
Analytical balance, volumetric flasks, and pipettes
Procedure:
-
Pot Preparation: Fill pots with the selected soil mix, leaving approximately 2 cm of headspace.
-
Seed Planting: Sow a predetermined number of seeds (e.g., 20-30) of a single weed species uniformly on the soil surface of each pot and cover lightly with soil (0.5-1 cm).
-
Herbicide Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired application rates (e.g., 0.5, 1.0, 1.5, 2.0 kg a.i./ha). Include an untreated control (sprayed with water only).
-
Herbicide Application: Immediately after planting, apply the herbicide solutions to the soil surface of the pots using a calibrated laboratory sprayer. Ensure even coverage.
-
Incubation: Place the treated pots in the greenhouse or growth chamber in a completely randomized design with at least four replications per treatment.
-
Watering: Water the pots as needed using overhead irrigation to simulate rainfall and activate the herbicide. Avoid overwatering to prevent leaching.
-
Data Collection: At 14 and 28 days after treatment (DAT), record the following data:
-
Weed emergence (count of emerged seedlings)
-
Visual injury rating (on a scale of 0-100%, where 0 = no injury and 100 = complete kill)
-
Shoot fresh weight and dry weight (at 28 DAT)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for each weed species.
Protocol 2: Field Trial for Pre-Emergence Herbicidal Efficacy
Objective: To evaluate the herbicidal efficacy and crop safety of this compound on a broadleaf weed spectrum under field conditions.
Materials:
-
Commercial formulation of this compound
-
Crop seeds (e.g., cotton)
-
Field plot sprayer calibrated for broadcast application
-
Standard field plot experimental design materials (stakes, measuring tapes, etc.)
Procedure:
-
Site Selection: Choose a field with a known history of uniform broadleaf weed infestation.
-
Experimental Design: Establish a randomized complete block design with a minimum of four replications. Plot size should be adequate for representative sampling (e.g., 3m x 10m).
-
Land Preparation: Prepare the seedbed according to standard agricultural practices for the selected crop.
-
Planting: Plant the crop at the recommended seeding rate and depth.
-
Herbicide Application: Within 48 hours of planting (pre-emergence), apply this compound at various rates using a calibrated field plot sprayer. Include an untreated weedy check and a weed-free check (maintained by hand weeding) for comparison.
-
Data Collection:
-
Weed Control: At 2, 4, and 8 weeks after treatment, assess weed control by counting the number of each weed species per unit area (e.g., 1m²) and by visual ratings (0-100% control).
-
Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at the same intervals as weed control ratings.
-
Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the yield.
-
-
Data Analysis: Statistically analyze the data to determine the impact of different this compound rates on weed control, crop safety, and yield.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's action as a Photosystem II inhibitor.
Caption: Generalized experimental workflow for evaluating pre-emergence herbicide efficacy.
References
Dipropetryn: A Technical Guide to its Mode of Action and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipropetryn is a selective, systemic herbicide belonging to the triazine chemical family. Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound and its translocation dynamics within plants. Detailed experimental protocols for key analytical methods are provided to facilitate further research and development.
Mode of Action: Inhibition of Photosystem II
This compound's primary mode of action is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] This disruption of the plant's energy production pathway ultimately leads to cell death and necrosis.
Molecular Mechanism
This compound acts as a potent inhibitor of the photolysis of water during the light-dependent reactions of photosynthesis.[2] It achieves this by binding to the Q_B binding site on the D1 protein of the PSII reaction center.[3] This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor. By preventing the transfer of electrons from the primary quinone acceptor (Q_A) to PQ, this compound effectively halts the linear electron flow. This blockage leads to a cascade of damaging events, including the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis (yellowing) and necrosis (tissue death) of the plant.[4][5]
Quantitative Analysis of PSII Inhibition
The inhibitory potency of this compound on PSII can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity.
| Parameter | Value | Plant Species | Reference |
| IC50 (PSII Electron Transport) | [Data not available in cited sources] | [Specify Species] | [Citation] |
| Inhibition Constant (Ki) | [Data not available in cited sources] | [Specify Species] | [Citation] |
Table 1: Quantitative Data on this compound's PSII Inhibition (Note: Specific IC50/Ki values for this compound were not found in the provided search results. The table is structured for the inclusion of such data when available.)
Experimental Protocol: Determination of IC50 using Chlorophyll Fluorescence
This protocol outlines a method for determining the IC50 value of this compound by measuring its effect on chlorophyll fluorescence, a sensitive indicator of photosynthetic activity.
1. Plant Material and Growth Conditions:
-
Grow test plants (e.g., Spinacia oleracea or a target weed species) under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
Use young, healthy, fully expanded leaves for the assay.
2. Thylakoid Isolation:
-
Harvest leaves and homogenize them in a chilled isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 0.1% BSA).
-
Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoids.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer.
3. Chlorophyll Concentration Determination:
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
4. Herbicide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the thylakoid suspension to achieve a range of final concentrations. Include a solvent-only control.
5. Chlorophyll Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Dark-adapt the thylakoid samples for at least 15 minutes.
-
Measure the minimal fluorescence (F0) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The variable fluorescence (Fv) is calculated as Fm - F0. The maximal quantum yield of PSII is calculated as Fv/Fm.
-
In the presence of a PSII inhibitor like this compound, F0 will increase and Fm will decrease, leading to a reduction in Fv/Fm.
6. Data Analysis:
-
Plot the percentage of inhibition of Fv/Fm against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Translocation in Plants
This compound is a systemic herbicide, meaning it is absorbed and transported within the plant from the site of application to other tissues.
Pathway of Translocation
This compound is readily absorbed by both the roots and foliage of plants. Following absorption, it is primarily translocated through the xylem, the plant's water-conducting tissue. This apoplastic movement results in the accumulation of this compound in areas of high transpiration, such as the apical meristems and the tips of the leaves. Studies using radiolabeled this compound have shown differential translocation in various plant species, with, for example, greater translocation observed in oats compared to corn.
| Plant Species | Translocation Rate/Pattern | Reference |
| Oats (Avena sativa) | Higher translocation to shoots | |
| Corn (Zea mays) | Lower translocation to shoots |
Table 2: Comparative Translocation of this compound in Different Plant Species
Experimental Protocol: Radiolabeled Translocation Study
This protocol describes a general method for studying the translocation of this compound in plants using a ¹⁴C-labeled compound.
1. Radiolabeled Material:
-
Synthesize or procure ¹⁴C-labeled this compound. The position of the ¹⁴C label should be on a stable part of the molecule.
2. Plant Treatment:
-
Grow test plants to a suitable growth stage.
-
For root application, add a known amount of ¹⁴C-Dipropetryn to the hydroponic solution or soil.
-
For foliar application, apply a small, precise droplet of ¹⁴C-Dipropetryn solution to a specific leaf.
3. Incubation and Harvest:
-
Place the treated plants back into the controlled growth environment for various time points (e.g., 6, 24, 48, 72 hours).
-
At each time point, harvest the plants and carefully wash the roots (for soil application) or the treated leaf (for foliar application) to remove any unabsorbed radiolabel.
4. Autoradiography (Qualitative Analysis):
-
Press the harvested plants flat and dry them.
-
Expose the dried plants to X-ray film or a phosphor imaging screen for a sufficient duration.
-
Develop the film or scan the screen to visualize the distribution of the ¹⁴C-Dipropetryn throughout the plant.
5. Quantification of Translocation (Quantitative Analysis):
-
Dissect the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Combust each plant part in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.
-
Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
Conclusion
This compound is an effective herbicide that targets a crucial metabolic pathway in plants. Its mode of action as a PSII inhibitor and its systemic translocation via the xylem are well-established. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its inhibitory activity and its movement within various plant species. Further research focusing on the specific IC50 and Ki values for this compound against a broader range of weed species, as well as a more detailed understanding of its metabolism within the plant, will be invaluable for optimizing its use and developing new herbicidal compounds.
References
- 1. Comparing Chlorophyll Fluorescence and Hyperspectral Indices in Drought-Stressed Young Plants in a Maize Diversity Panel [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dipropetryn Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropetryn is a triazine herbicide historically used for the pre-emergence control of various weeds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in environmental studies, toxicology, or as a reference substance. This document presents quantitative data in structured tables, details standardized experimental methodologies for property determination, and includes a visualization of its primary mechanism of action.
Chemical Identity
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine[1] |
| CAS Registry Number | 4147-51-7[2][3] |
| Chemical Family | s-Triazine[2] |
| Molecular Formula | C₁₁H₂₁N₅S[2] |
| Molecular Weight | 255.39 g/mol |
| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |
| InChI Key | NPWMZOGDXOFZIN-UHFFFAOYSA-N |
Physical Properties
This compound is a white, crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Physical State | White solid powder | |
| Melting Point | 104-106 °C | |
| Boiling Point | Data not available | |
| Vapor Pressure | 0.097 mPa (at 20 °C) | |
| Water Solubility | 16.0 mg/L (at 20 °C) | |
| Octanol-Water Partition Coefficient (log P) | 3.81 |
Chemical Properties
This compound is a member of the s-triazine class of herbicides. It is soluble in aromatic and chlorinated hydrocarbon solvents. The compound is stable under normal environmental conditions.
Solubility in Organic Solvents
| Solvent | Solubility (mg/L at 20 °C) |
| Acetone | 270,000 |
| Dichloromethane | 300,000 |
| Toluene | 220,000 |
| Methanol | 190,000 |
Source:
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized methods are widely accepted by regulatory bodies and the scientific community. The following sections describe the likely methodologies used to determine the properties of this compound.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound powder is determined using the capillary tube method.
-
Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.
-
Apparatus: A melting point apparatus with a heating block or a liquid bath, a calibrated thermometer, and glass capillary tubes.
-
Procedure:
-
A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.
-
Water Solubility (OECD Guideline 105)
The flask method is suitable for determining the water solubility of substances like this compound, which has a solubility greater than 10⁻² g/L.
-
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Apparatus: A constant temperature water bath, flasks with stirrers, and an analytical instrument for concentration measurement (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound powder is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid particles.
-
The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Vapor Pressure (OECD Guideline 104)
Several methods can be used to determine the vapor pressure of a substance. For a compound with a low vapor pressure like this compound, the gas saturation method or a static method is appropriate.
-
Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus: A constant temperature chamber, a system for controlling and measuring gas flow, and a trapping system to collect the vaporized substance.
-
Procedure:
-
A sample of this compound is placed in a thermostatically controlled chamber.
-
An inert gas (e.g., nitrogen) is passed over the sample at a low, constant flow rate for a known period.
-
The vaporized this compound in the gas stream is collected in a sorbent trap.
-
The amount of trapped this compound is quantified by a suitable analytical technique (e.g., Gas Chromatography).
-
The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.
-
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The shake-flask method is a common technique for determining the octanol-water partition coefficient (log P).
-
Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentrations.
-
Apparatus: A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a flask.
-
The flask is shaken at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (base 10) of P is reported as log P.
-
Mechanism of Action: Inhibition of Photosynthesis
This compound functions as a herbicide by inhibiting the photosynthetic process in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. By blocking electron transport within PSII, this compound ultimately leads to the cessation of energy production (ATP and NADPH) and the generation of reactive oxygen species, causing rapid cellular damage and plant death.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.
Experimental Workflow for Herbicide Activity
The following workflow outlines a general procedure for assessing the herbicidal activity of a compound like this compound.
References
The Solubility Profile of Dipropetryn: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dipropetryn, a triazine herbicide, in aqueous and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.
Core Data: Solubility of this compound
The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 20 | 16.0 |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 20 | 270 |
| Dichloromethane | 20 | 300 |
| Toluene | 20 | 220 |
| n-Hexane | Not Specified | 9 |
| Methanol | 20 | 190 |
| n-Octanol | 20 | 130 |
Experimental Protocols
Accurate and reproducible solubility data are contingent upon standardized experimental protocols. The following sections detail the methodologies for determining the aqueous and organic solvent solubility of chemical compounds like this compound.
Aqueous Solubility Determination: The Shake-Flask Method (OECD Guideline 105)
The most widely accepted method for determining the water solubility of substances with solubilities above 10⁻² g/L is the shake-flask method, as outlined in OECD Guideline 105.
Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge (optional)
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC)
Procedure:
-
Preparation of the Test Solution: An excess amount of the test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to create a visually undissolved solid phase.
-
Equilibration: The flask is agitated at a constant temperature (typically 20°C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the approximate time required.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.
-
Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.
Organic Solvent Solubility Determination (Adapted from CIPAC MT 181)
For determining the solubility of pesticides in organic solvents, the principles of the shake-flask method can be adapted. The Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 provides a framework for determining solubility within predefined ranges.
Principle: A known mass of the test substance is treated with measured volumes of the organic solvent until complete dissolution is observed.
Apparatus:
-
Test tubes or vials with stoppers
-
Burette or calibrated pipettes for solvent addition
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for temperature-controlled measurements)
Procedure:
-
Preliminary Test: A small, known amount of the test substance is placed in a test tube, and the solvent is added dropwise with agitation until the solid dissolves. This provides an estimate of the solubility.
-
Definitive Test: Based on the preliminary test, a larger, accurately weighed sample of the test substance is taken.
-
Solvent Addition: The organic solvent is added in measured increments from a burette. After each addition, the mixture is vigorously agitated until dissolution is complete.
-
Endpoint Determination: The total volume of solvent required to completely dissolve the substance is recorded.
-
Calculation: The solubility is calculated and typically expressed as g/L.
Visualized Workflows and Pathways
To further elucidate the experimental and biological contexts of this compound, the following diagrams are provided.
Methodological & Application
Application Note: Determination of Dipropetryn in Soil Samples by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dipropetryn, a triazine herbicide, in soil matrices. The protocol employs a solvent extraction method followed by analysis using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is intended for use by researchers, environmental scientists, and professionals in regulatory agencies involved in pesticide residue analysis.
Introduction
This compound is a selective herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential for accumulation in soil necessitate reliable analytical methods for monitoring its presence in the environment. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples, ensuring high accuracy and reproducibility. The method is based on established principles of pesticide residue analysis, combining a straightforward extraction technique with the high selectivity and sensitivity of GC-MS.
Experimental
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (pesticide residue grade), Hexane (pesticide residue grade), Acetone (pesticide residue grade).
-
Standards: this compound analytical standard (≥98% purity).
-
Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).
-
Solid Phase Extraction (SPE): Cartridges suitable for pesticide cleanup may be used if significant matrix interference is observed.
-
Soil Samples: Collected from the field, air-dried, and sieved through a 2 mm mesh.
A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS) is used for the analysis. The following conditions are recommended and should be optimized for the specific instrument in use.
-
GC System: Agilent GC or equivalent.
-
MS Detector: Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) MS.[1]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
A stock solution of this compound (e.g., 100 µg/mL) is prepared in a suitable solvent such as methanol or acetone. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve, typically ranging from 10 µg/L to 200 µg/L.[2]
Analytical Protocols
This protocol is a widely used and effective method for extracting a broad range of pesticides from soil.
-
Weighing: Accurately weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[2]
-
Fortification (for QC): For quality control samples (e.g., matrix spikes), fortify the soil with a known amount of this compound standard solution.
-
Extraction: Add 20 mL of acetonitrile to the centrifuge tube.[2]
-
Shaking: Cap the tube and shake vigorously for 1 hour at 180 rpm using a mechanical shaker.[2]
-
Centrifugation: Centrifuge the sample at a suitable speed (e.g., 4000 rpm) for 5-10 minutes to separate the soil particles from the supernatant.
-
Collection: Carefully transfer the acetonitrile supernatant to a clean collection tube.
-
Concentration: The extract may be concentrated under a gentle stream of nitrogen if necessary, and the solvent exchanged to hexane for GC-MS analysis.
For a more exhaustive extraction, a Soxhlet extraction procedure can be employed using a solvent mixture such as acetone:hexane (1:1). For a rapid and high-throughput alternative, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be utilized.
If the initial analysis shows significant matrix interference, a cleanup step using Solid Phase Extraction (SPE) may be necessary. The choice of SPE sorbent will depend on the nature of the interfering compounds.
-
Injection: Inject 1 µL of the final extract into the GC-MS system.
-
Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for screening. For this compound, characteristic ions should be monitored (e.g., m/z 255.1512 as the quantifier and 240.1277, 222.1713 as qualifiers).
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes the performance characteristics of the analytical method for this compound in soil.
| Parameter | Value | Reference |
| Analyte | This compound | |
| Instrument | GC-QTOF | |
| Extraction Solvent | Acetonitrile | |
| Linearity (R²) | 0.998 | |
| Recovery | 88.9% | |
| Limit of Detection (LOD) | Not specified for this compound | |
| Limit of Quantification (LOQ) | Not specified for this compound |
Note: LOD and LOQ are method-dependent and should be determined by the individual laboratory.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in soil.
Conclusion
The described analytical method provides a reliable and sensitive approach for the determination of this compound in soil samples. The combination of a simple and efficient extraction procedure with the selectivity of GC-MS allows for accurate quantification at trace levels. This method is suitable for routine monitoring and research applications.
Disclaimer: This application note is intended as a guideline. Users should validate the method in their own laboratory to ensure it meets their specific requirements.
References
Application Note: Determination of Dipropetryn using High-Performance Liquid Chromatography
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Dipropetryn is detailed below. This document provides a general method applicable to the analysis of s-triazine herbicides, including this compound, and should be validated for specific matrices and analytical instrumentation.
Introduction
This compound is an s-triazine herbicide used for selective weed control in various crops. Monitoring its presence in environmental samples such as soil and water is crucial to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of triazine herbicides due to its sensitivity, specificity, and applicability to a wide range of compounds. This application note outlines a general method for the determination of this compound in various matrices.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the elution of this compound. The analyte is detected by a UV detector, typically at a wavelength where triazine herbicides exhibit strong absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Method Validation
While this document provides a general protocol, it is essential to perform a full method validation for the specific application and matrix of interest. Key validation parameters to be assessed include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
The following table summarizes typical performance data for the analysis of s-triazine herbicides using HPLC, which can be used as a reference for the validation of a this compound-specific method.
Quantitative Data Summary for s-Triazine Herbicides Analysis by HPLC
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Experimental Protocol: HPLC Analysis of this compound
1. Scope
This protocol describes the procedure for the determination of this compound in environmental samples (e.g., water, soil) by High-Performance Liquid Chromatography with UV detection.
2. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
This compound analytical standard.
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water. A common starting ratio is 60:40 (v/v). The exact ratio should be optimized to achieve the best separation for this compound.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as acetonitrile, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Water Samples:
-
Filter the water sample through a 0.45 µm syringe filter.
-
If the concentration of this compound is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
-
Soil Samples:
-
Extract a known amount of soil with a suitable solvent, such as acetonitrile or methanol, using techniques like sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
5. HPLC Operating Conditions
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for this compound)
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a strong solvent (e.g., 100% acetonitrile) and then store it in an appropriate solvent.
7. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Note: Analysis of Dipropetryn using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the analysis of Dipropetryn, a triazine herbicide, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines procedures for sample preparation from water and soil matrices, instrumental analysis by GC-MS, and expected mass spectrometric fragmentation of this compound. Quantitative data from relevant studies are summarized to provide performance benchmarks.
Introduction
This compound is a selective, systemic herbicide used for pre-emergence control of various weeds.[1] As with many pesticides, monitoring its presence in environmental samples and agricultural products is crucial to ensure environmental safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pesticides due to its high sensitivity and selectivity.[2] This note details the analytical workflow for this compound, from sample collection and preparation to final detection and quantification.
Chemical Information
-
IUPAC Name: 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine
-
Chemical Formula: C₁₁H₂₁N₅S
-
Molecular Weight: 255.39 g/mol
-
CAS Number: 4147-51-7
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended protocols for water and soil samples.
1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for triazine herbicide analysis in water.[3][4]
Materials:
-
SPE cartridges (e.g., C18 or polymeric sorbents)
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent does not go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: The concentrated sample is now ready for GC-MS analysis.
1.2. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and soil matrices.[5]
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Extraction: Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and magnesium sulfate. Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis.
GC-MS Instrumental Analysis
The following instrumental parameters are a starting point and may require optimization for specific instruments and applications. These are based on typical methods for triazine herbicide analysis.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1-5 min, ramp at 8-15°C/min to 280-300°C, hold for 5-10 min |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis |
Data Presentation
Quantitative Data
The following table summarizes key quantitative parameters for this compound analysis. While a comprehensive validation study for this compound was not found in the immediate literature, the provided MS/MS transitions from an application notebook offer a solid basis for a quantitative method. Typical performance for triazine herbicides in multi-residue methods includes recoveries of 70-120% and relative standard deviations (RSDs) below 20%.
| Parameter | Value | Source |
| Retention Time | ~13.02 min | |
| Quantifier Ion (MRM) | 241.90 > 149.80 | |
| Qualifier Ion (MRM) | 254.90 > 180.30 | |
| LOD/LOQ | Method dependent, typically in the low µg/kg to ng/L range for triazines | |
| Linearity | Typically R² > 0.99 over the calibration range |
Signaling Pathways and Experimental Workflows
Logical Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound by GC-MS.
Proposed Fragmentation Pathway of this compound
The fragmentation of s-triazine herbicides in electron ionization mass spectrometry typically involves cleavages of the alkyl side chains. The most common fragmentation pathway is the loss of an alkyl group from the amino substituent, leading to a stable ion. For this compound, the molecular ion (M⁺˙) is observed at m/z 255. The base peak is often the result of the loss of a methyl group from one of the isopropyl substituents.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The detailed protocols for sample preparation of water and soil samples, along with the specified instrumental parameters, offer a solid foundation for method development and validation. The included quantitative data and fragmentation information will aid researchers in achieving accurate and reliable results for the monitoring of this triazine herbicide.
References
- 1. A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Dipropetryn from Water Samples
Introduction
Dipropetryn is a triazine herbicide used to control weeds in various agricultural settings. Its presence in water sources due to runoff from treated areas is a growing environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of pesticides like this compound from aqueous matrices.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The use of reversed-phase sorbents, such as C18 and polymeric sorbents (e.g., Oasis HLB), is highlighted for their effectiveness in retaining this compound from water.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). For nonpolar to moderately polar compounds like this compound in a polar matrix like water, a reversed-phase SPE mechanism is typically employed. The nonpolar functional groups on the sorbent surface interact with the nonpolar regions of the analyte, retaining it on the cartridge while the polar water molecules pass through. The retained analyte is then eluted with a small volume of a nonpolar organic solvent. This process not only concentrates the analyte but also removes interfering matrix components, leading to a cleaner extract and improved analytical sensitivity.
Experimental Protocols
This section details the methodology for the solid-phase extraction of this compound from water samples, followed by GC-MS analysis. The protocol is based on established methods for multi-residue pesticide analysis in water.[1]
Materials and Reagents
-
SPE Cartridges: Chromabond C18 (500 mg, 6 mL) and Oasis HLB (500 mg, 6 mL)
-
Solvents (Pesticide or HPLC grade): Methanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile
-
Reagent Water: Deionized or distilled water, free of interfering substances
-
Glassware: Sample bottles, volumetric flasks, centrifuge tubes, GC vials
-
Apparatus: SPE vacuum manifold, vacuum pump, nitrogen evaporator, centrifuge, gas chromatograph with a mass spectrometer detector (GC-MS)
-
This compound Standard: Analytical grade standard for calibration
Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the samples contain particulate matter, filter them through a 0.7 µm glass fiber filter to prevent clogging of the SPE cartridge.[1]
-
For preservation and to improve the recovery of some compounds, samples can be acidified to pH < 2 with sulfuric or hydrochloric acid, although this is optional for this compound.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge (C18 or HLB).
-
Follow with 3 mL of reagent water, ensuring the sorbent does not go dry before sample loading.[1]
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[1]
-
-
Sorbent Drying:
-
After the entire sample has passed through, dry the cartridge under vacuum for at least 60 minutes to remove residual water. Alternatively, centrifugation at 2500 rpm for 2 minutes followed by 10 minutes under vacuum can be used.
-
-
Elution:
-
For C18 cartridges: Elute the retained this compound with two 1 mL aliquots of a 1:1 (v/v) mixture of dichloromethane and methanol. A centrifugation-assisted elution can be performed by adding 1 mL of the elution solvent, centrifuging at 2300 rpm for 1 minute, and collecting the eluate, repeating the process once.
-
For HLB cartridges: Elute with two 1 mL aliquots of ethyl acetate. The same centrifugation-assisted technique can be applied.
-
-
Extract Concentration and Reconstitution:
-
Collect the eluate in a clean tube.
-
Evaporate the eluate to approximately 100 µL under a gentle stream of nitrogen.
-
Reconstitute the final volume to 200 µL with acetonitrile.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of this compound from water based on a multi-residue method.
| Analyte | SPE Sorbent | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/L) |
| This compound | Chromabond C18 | 100 | 95 | 8 | 2-10 |
| This compound | Oasis HLB | 100 | 102 | 7 | 2-10 |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of this compound from water samples.
References
Application Notes and Protocols for Dipropetryn Residue Analysis in Crops using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of dipropetryn residues in various agricultural crops. The protocol is intended to be a comprehensive guide, from sample preparation to final analysis, and includes expected performance data and a visual representation of the workflow.
Introduction
This compound is a triazine herbicide used for selective weed control in various crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] This application note details a generalized QuEChERS protocol coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and selective quantification of this compound in diverse crop samples.
Physicochemical Properties of this compound
Understanding the chemical and physical properties of this compound is essential for optimizing its extraction and analysis.
| Property | Value |
| Chemical Formula | C₁₁H₂₁N₅S |
| Molecular Weight | 255.38 g/mol |
| Water Solubility | 16 mg/L (at 20°C) |
| LogP (octanol-water partition coefficient) | 3.9 |
| Chemical Class | Triazine Herbicide |
Source: National Institutes of Health, PubChem CID 20105
Experimental Protocols
This section outlines the step-by-step procedure for the analysis of this compound residues in crops using the QuEChERS method. The protocol described is a modification of the widely recognized AOAC Official Method 2007.01.
Materials and Reagents
-
This compound analytical standard (PESTANAL® or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Reagent water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
Sample Preparation and Homogenization
-
Chop a representative portion of the crop sample (e.g., fruits, vegetables) into small pieces.
-
For samples with high water content, they can be directly homogenized. For dry or low-water content commodities, it may be necessary to add a specific amount of reagent water to rehydrate the sample before homogenization.
-
Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency.
QuEChERS Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate internal standard, if used.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed (AOAC or EN 15662).[4]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the sample into a top organic layer (acetonitrile extract), a middle layer of solid sample material, and a bottom aqueous layer.[5]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents. The choice of sorbents depends on the matrix:
-
For general fruit and vegetable samples: 150 mg MgSO₄ and 25 mg PSA per mL of extract.
-
For samples with fats and waxes: Add 25 mg of C18 sorbent per mL of extract.
-
For samples with high pigment content (e.g., leafy greens, colorful fruits): Add 7.5-25 mg of GCB per mL of extract. Note that GCB can retain planar pesticides, so its use should be evaluated carefully.
-
-
Cap the d-SPE tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract, ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The final extract is analyzed by UPLC-MS/MS for the quantification of this compound.
-
UPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed for optimal separation.
-
Injection Volume: Typically 1-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for triazine herbicides.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for confirmation and quantification.
Typical UPLC-MS/MS Parameters for this compound:
| Parameter | Setting |
| Precursor Ion (m/z) | 256.2 |
| Product Ion 1 (Quantifier) | 184.1 |
| Product Ion 2 (Qualifier) | 142.1 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 15-30 eV |
Data Presentation
The following table summarizes the expected performance of the QuEChERS method for this compound analysis in various crop matrices. The data is representative of typical results obtained in multi-residue pesticide analysis studies.
| Crop Matrix (Representative) | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
| Lettuce (Leafy Vegetable) | 0.01 | 85 - 110 | < 15 | 0.002 | 0.01 |
| 0.1 | 90 - 105 | < 10 | |||
| Carrot (Root Vegetable) | 0.01 | 80 - 115 | < 15 | 0.002 | 0.01 |
| 0.1 | 88 - 108 | < 10 | |||
| Apple (High Water Content Fruit) | 0.01 | 90 - 110 | < 10 | 0.001 | 0.005 |
| 0.1 | 92 - 107 | < 8 | |||
| Grape (High Sugar Content Fruit) | 0.01 | 88 - 112 | < 15 | 0.002 | 0.01 |
| 0.1 | 91 - 109 | < 10 |
Note: The values presented in this table are generalized from typical performance data for triazine herbicides using the QuEChERS method. Actual results may vary depending on the specific laboratory, instrumentation, and matrix.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the QuEChERS method.
Caption: QuEChERS experimental workflow for this compound residue analysis in crops.
Conclusion
The QuEChERS method provides a straightforward, rapid, and effective approach for the extraction and cleanup of this compound residues from a variety of crop matrices. When coupled with UPLC-MS/MS, this method offers high sensitivity and selectivity, enabling the quantification of this compound at levels relevant to regulatory compliance. The typical recovery for triazine herbicides using this method is in the range of 70-120% with good precision (RSD < 20%), demonstrating its robustness for routine monitoring. Laboratories should perform in-house validation to ensure the method meets their specific performance criteria for each crop matrix of interest.
References
- 1. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipropetryn Analytical Standard
Introduction
Dipropetryn is a pre-emergence herbicide belonging to the triazine class, used to control weeds in various crops. Accurate quantification of this compound in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. This document provides detailed protocols for the preparation and storage of this compound analytical standards to ensure accuracy and reproducibility in analytical testing.
Physicochemical Properties
Proper preparation of analytical standards requires an understanding of the compound's fundamental properties.
| Property | Value | Source |
| CAS Number | 4147-51-7 | [1][2][3][4][5] |
| Molecular Formula | C11H21N5S | |
| Molecular Weight | 255.38 g/mol | |
| Physical State | Powder/Solid | |
| Melting Point | 104-106 °C | |
| Water Solubility | 16 mg/L (at 20 °C) | |
| Solubility | Soluble in organic solvents |
Experimental Protocols
Preparation of this compound Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL primary stock solution from a solid this compound analytical standard.
Materials:
-
This compound analytical standard (solid, high purity)
-
Methanol (HPLC or analytical grade)
-
Acetonitrile (HPLC or analytical grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper/boat
-
Pipettes and appropriate tips
-
Amber glass vial with a screw cap for storage
Procedure:
-
Safety Precautions: Conduct all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Weighing: Accurately weigh approximately 10 mg of the this compound analytical standard onto a weighing paper or boat using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed this compound powder into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol or acetonitrile (approximately 5-7 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid material completely.
-
Bringing to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with the same solvent. Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard and the final volume.
-
Concentration (µg/mL) = (Weight of standard in mg / 10 mL) * 1000
-
-
Transfer and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.
Preparation of Working Standard Solutions
Working standards are prepared by diluting the stock solution to the desired concentrations for calibration curves.
Materials:
-
This compound stock solution (1000 µg/mL)
-
Methanol or Acetonitrile (as used for the stock solution)
-
Appropriate Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Procedure:
-
Example Dilution (for a 10 µg/mL working standard):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (methanol or acetonitrile).
-
Cap and invert the flask multiple times to ensure homogeneity.
-
-
Serial Dilutions: Prepare a series of working standards by performing serial dilutions to cover the desired analytical range for the instrument.
-
Transfer and Labeling: Transfer each working standard to a separate, clearly labeled vial, including the concentration and preparation date.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of the analytical standards.
| Standard Type | Storage Condition | Recommended Duration | Notes |
| Solid Material | -20°C in a desiccator | 3 years | Protect from light and moisture. |
| Stock Solution | -20°C to -80°C in amber vials | 1 to 6 months | Avoid repeated freeze-thaw cycles. Aliquot into smaller volumes for daily use. |
| Working Solutions | 2-8°C in amber vials | Up to 1 month | Check for signs of precipitation or degradation before use. |
Note: Commercially available solutions of this compound in methanol may be stored at ambient temperatures (>5 °C). However, for long-term storage of concentrated stock solutions prepared in-house, colder temperatures are recommended to minimize solvent evaporation and potential degradation.
Diagrams
Workflow for Standard Preparation and Storage
Caption: Workflow for this compound standard preparation and storage.
References
Application of Dipropetryn in Cotton Cultivation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropetryn is a triazine herbicide historically used for the pre-emergence control of specific broadleaf weeds in cotton cultivation. Its application is particularly noted for sandy soils where weed pressure from susceptible species can be significant. Understanding its mechanism of action, efficacy, and potential for phytotoxicity is crucial for its effective and safe use in research and potential agricultural applications. This document provides detailed application notes and protocols based on available research for the use of this compound in cotton cultivation studies.
Mechanism of Action
This compound is a selective, systemic herbicide that functions as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[1] It is absorbed by the roots and translocated through the xylem to the leaves and apical meristems.[2] By inhibiting the photolysis of water in the photosynthetic process, it disrupts the plant's ability to produce energy, leading to the death of susceptible weeds.[2]
Data Presentation
The following tables summarize the key application parameters and reported efficacy of this compound in cotton. It is important to note that publicly available, peer-reviewed quantitative data on this compound's performance in cotton is limited, with much of the information dating back to its initial registration and use.
Table 1: this compound Application Parameters in Cotton
| Parameter | Details | Source |
| Application Timing | Pre-emergence | [2] |
| Application Method | Banded or broadcast spray to the soil surface using ground or aerial equipment. | [2] |
| Registered Application Rate | 1.2 to 2.0 lbs a.i./A (approximately 1.34 to 2.24 kg a.i./ha) | |
| Soil Type | Registered for use on sandy soils. | |
| Formulation | Wettable powder | |
| Carrier | Water |
Table 2: Weed Control Spectrum of this compound in Cotton (Pre-emergence)
| Weed Species | Common Name | Efficacy | Source |
| Amaranthus spp. | Pigweed | Registered for control | |
| Salsola tragus | Russian thistle | Registered for control | |
| Chenopodium album | Lambsquarters | Controlled | |
| Hibiscus trionum | Cottonweed | Controlled | |
| Physalis spp. | Ground-cherry | Controlled | |
| Echinochloa crus-galli | Barnyardgrass | Controlled | |
| Cenchrus spp. | Sandbur | Controlled |
Experimental Protocols
The following protocols are designed to guide researchers in conducting field and greenhouse trials to evaluate the efficacy and phytotoxicity of this compound in cotton. These are generalized protocols and should be adapted based on specific research objectives and local conditions.
Protocol 1: Field Efficacy and Phytotoxicity Trial
Objective: To evaluate the weed control efficacy and phytotoxicity of this compound applied pre-emergence in cotton under field conditions.
Materials:
-
Cotton seed (specify cultivar)
-
This compound wettable powder formulation
-
Calibrated backpack or tractor-mounted sprayer
-
Plot markers
-
Quadrat for weed density and biomass assessment (e.g., 0.25 m²)
-
Data collection sheets
Experimental Design:
-
Site Selection: Choose a field with sandy soil and a known history of infestation with target weeds such as Amaranthus spp. and Salsola tragus.
-
Plot Establishment: Design the experiment as a randomized complete block with a minimum of four replications. Plot size should be adequate for representative data collection (e.g., 4 rows x 10 m).
-
Treatments:
-
Untreated control (weedy check)
-
Hand-weeded control (weed-free check)
-
This compound at 1.2 lbs a.i./A (1.34 kg a.i./ha)
-
This compound at 1.6 lbs a.i./A (1.79 kg a.i./ha)
-
This compound at 2.0 lbs a.i./A (2.24 kg a.i./ha)
-
(Optional) A standard commercial herbicide for comparison.
-
-
Application:
-
Prepare the seedbed and plant cotton according to standard local practices.
-
Apply this compound treatments as a pre-emergence spray to the soil surface within 48 hours of planting.
-
Ensure uniform application using a calibrated sprayer with an appropriate spray volume (e.g., 150-200 L/ha).
-
-
Data Collection:
-
Weed Control Efficacy: At 2, 4, and 8 weeks after treatment (WAT), record weed density by species and weed biomass within a randomly placed quadrat in each plot. Calculate percent weed control relative to the untreated control.
-
Cotton Phytotoxicity: Visually assess cotton injury at 2, 4, and 8 WAT using a scale of 0% (no injury) to 100% (plant death). Record symptoms such as stunting, chlorosis, or stand reduction.
-
Cotton Growth Parameters: Measure plant height and count the number of cotton plants per meter of row at 4 and 8 WAT.
-
Cotton Yield: At the end of the season, harvest the central two rows of each plot and measure the seed cotton yield ( kg/ha ).
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Protocol 2: Greenhouse Phytotoxicity Screening
Objective: To assess the phytotoxicity of a range of this compound concentrations on different cotton cultivars in a controlled environment.
Materials:
-
Seeds of multiple cotton cultivars
-
Pots (e.g., 15 cm diameter) filled with a sandy loam soil mix
-
This compound wettable powder formulation
-
Greenhouse with controlled temperature and lighting
-
Syringe or small-volume sprayer for precise application
-
Ruler and balance for measurements
Experimental Design:
-
Planting: Plant 3-4 seeds of each cotton cultivar per pot. Thin to one seedling per pot after emergence.
-
Treatments: Prepare a range of this compound concentrations to simulate different application rates. Apply the herbicide to the soil surface immediately after planting. Include an untreated control for each cultivar.
-
Growth Conditions: Maintain greenhouse conditions optimal for cotton growth (e.g., 28-32°C day, 20-24°C night, 14-hour photoperiod).
-
Data Collection:
-
Emergence: Record the number of emerged seedlings daily.
-
Phytotoxicity: Visually assess injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale.
-
Growth Measurements: At 21 DAT, measure plant height, and harvest the above-ground biomass. Determine the fresh and dry weight of the shoots.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for phytotoxicity for each cotton cultivar.
Mandatory Visualizations
References
Protocol for Dipropetryn Analysis in Environmental Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipropetryn is a triazine herbicide used for the pre-emergence control of various weeds in crops such as cotton.[1] Its presence in environmental samples like soil and water is a subject of monitoring due to potential ecological effects. Accurate and reliable analytical methods are crucial for determining the concentration of this compound residues in the environment. This document provides detailed protocols for the extraction and analysis of this compound in soil and water samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Overview of Analytical Workflow
The analysis of this compound in environmental samples typically involves sample collection and preparation, extraction of the analyte from the matrix, cleanup of the extract to remove interfering substances, and subsequent instrumental analysis for detection and quantification.
Caption: General workflow for this compound analysis.
Experimental Protocols
Sample Preparation
3.1.1. Water Samples Water samples should be collected in amber glass bottles to prevent photodegradation.[2] If immediate extraction is not possible, samples should be stored at 4°C and extracted within 48 hours.[2] Prior to extraction, water samples should be filtered through a 0.45 µm filter to remove suspended particulate matter.[2]
3.1.2. Soil Samples Soil samples should be collected from the desired depth and stored in clean containers. Upon arrival at the laboratory, the samples should be homogenized, and any large debris like rocks and twigs should be removed. For the QuEChERS method, if the soil is dry, it needs to be hydrated before extraction.[3]
Extraction and Cleanup Methods
3.2.1. QuEChERS Protocol for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.
Materials:
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of deionized water, then vortex and let it stand for 30 minutes to hydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL tube containing d-SPE sorbent for cleanup (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
The final extract is ready for LC-MS/MS or GC-MS/MS analysis.
Caption: QuEChERS workflow for soil samples.
3.2.2. Solid-Phase Extraction (SPE) Protocol for Water Samples
Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (MeOH), pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, dry the cartridge under vacuum for 10-20 minutes.
-
Elute the retained analytes with 2 x 5 mL of ethyl acetate.
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Caption: SPE workflow for water samples.
Instrumental Analysis
Both LC-MS/MS and GC-MS/MS are powerful techniques for the selective and sensitive determination of this compound.
LC-MS/MS Analysis
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 256.2
-
Product Ion 1 (Quantifier, m/z): 184.1
-
Product Ion 2 (Qualifier, m/z): 142.1
-
-
Collision Energy and other parameters should be optimized for the specific instrument.
GC-MS/MS Analysis
Chromatographic Conditions (Typical):
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 5 min.
-
Injection Mode: Splitless
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Characteristic Ions for this compound (SIM): m/z 240, 255, 198 (exact ions may vary, confirmation with standards is essential)
-
For MRM, precursor and product ions need to be optimized.
Data Presentation: Quantitative Performance
The following tables summarize typical performance data for the analysis of this compound in environmental samples based on the described methods. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance for this compound in Soil (QuEChERS-LC-MS/MS)
| Parameter | Typical Value | Reference |
| Recovery (%) | 85 - 110 | General performance for triazines |
| RSD (%) | < 15 | General performance for triazines |
| LOD (µg/kg) | 0.1 - 1.0 | Estimated based on similar compounds |
| LOQ (µg/kg) | 0.5 - 5.0 | Estimated based on similar compounds |
Table 2: Method Performance for this compound in Water (SPE-LC-MS/MS)
| Parameter | Typical Value | Reference |
| Recovery (%) | 90 - 115 | General performance for triazines |
| RSD (%) | < 10 | General performance for triazines |
| LOD (ng/L) | 1 - 10 | Estimated based on similar compounds |
| LOQ (ng/L) | 5 - 25 | Estimated based on similar compounds |
Note: The provided quantitative data are typical values for triazine herbicides and should be established and validated for this compound in each laboratory.
Conclusion
The protocols described provide a robust framework for the analysis of this compound in soil and water samples. The combination of QuEChERS or SPE with LC-MS/MS or GC-MS/MS offers high sensitivity and selectivity, enabling the reliable quantification of this compound at trace levels in complex environmental matrices. Method validation, including the determination of recovery, precision, LOD, and LOQ, is essential for ensuring data quality and regulatory compliance.
References
Application Note: A Multi-Residue Method for the Determination of Triazine Herbicides in Various Matrices
Introduction
Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture for the control of broadleaf and grassy weeds. Due to their persistence and potential for environmental contamination, there is a growing need for robust and sensitive analytical methods to monitor their residues in food, water, and soil. This application note presents a validated multi-residue method for the simultaneous determination of several common triazine herbicides using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent sensitivity, and accuracy for the quantification of triazine residues in complex matrices.
Principle
The method is based on the extraction of triazine herbicides from a homogenized sample using acetonitrile, followed by a salting-out step with magnesium sulfate and sodium chloride to induce phase separation. The resulting acetonitrile extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences. The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for selective and sensitive detection of the target analytes.
Featured Analytes
This method is applicable to a wide range of triazine herbicides, including but not limited to:
-
Ametryn
-
Atrazine
-
Cyanazine
-
Prometon
-
Prometryn
-
Propazine
-
Simazine
-
Simetryn
-
Terbuthylazine
-
Terbutryn
Experimental Protocols
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Triazine herbicide analytical standards
-
Internal standard (e.g., Atrazine-d5)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC vials
Standard Preparation
Prepare individual stock solutions of each triazine herbicide and the internal standard in methanol at a concentration of 1000 µg/mL. From these, prepare a mixed working standard solution containing all target analytes at a concentration of 10 µg/mL in acetonitrile. Further dilutions can be made in acetonitrile to prepare calibration standards ranging from 0.1 to 100 ng/mL. Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[1][2]
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency. For water samples, no homogenization is required.
-
Extraction:
-
Weigh 10 g of the homogenized sample (or 10 mL for water) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If an internal standard is used, add the appropriate volume at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an LC vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ametryn | 228.1 | 186.1 | 15 |
| Atrazine | 216.1 | 174.1 | 12 |
| Cyanazine | 241.1 | 104.1 | 20 |
| Prometon | 226.1 | 184.1 | 18 |
| Prometryn | 242.1 | 200.1 | 15 |
| Propazine | 230.1 | 188.1 | 12 |
| Simazine | 202.1 | 132.1 | 18 |
| Simetryn | 214.1 | 172.1 | 15 |
| Terbuthylazine | 230.1 | 174.1 | 15 |
| Terbutryn | 242.1 | 186.1 | 15 |
| Atrazine-d5 (IS) | 221.1 | 179.1 | 12 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes the performance data for the multi-residue analysis of triazine herbicides in various matrices.
| Analyte | Matrix | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Atrazine | Water | GC-MS | 90.5 ± 3.5 | 1.7 ppt | - | [3] |
| Simazine | Water | GC-MS | - | - | - | [3] |
| Cyanazine | Water | GC-MS | - | - | - | [3] |
| Atrazine | River & Tap Water | DLLME-GC-MS | 85.2-119.4 | 0.021-0.12 µg/L | - | |
| Atrazine | Groundwater & Soil | GC-MS-SIM | 93-103 (water), 91-102 (soil) | 0.1 pg/mL | - | |
| Simazine | Groundwater & Soil | GC-MS-SIM | 93-103 (water), 91-102 (soil) | 0.1 pg/mL | - | |
| Prometryn | Groundwater & Soil | GC-MS-SIM | 93-103 (water), 91-102 (soil) | 0.1 pg/mL | - | |
| Atrazine | Drinking Water | LC-MS/MS | - | - | <0.25 ng/mL | |
| Simazine | Drinking Water | LC-MS/MS | - | - | <0.25 ng/mL | |
| Cyanazine | Drinking Water | LC-MS/MS | - | - | <0.25 ng/mL | |
| Atrazine | Soil | Modified QuEChERS-HPLC-DAD | 71-100 | 2.2-8.3 ng/g | 7.2-27.8 ng/g | |
| Secbumeton | Soil | Modified QuEChERS-HPLC-DAD | 71-100 | 2.2-8.3 ng/g | 7.2-27.8 ng/g | |
| Terbutryn | Soil | Modified QuEChERS-HPLC-DAD | 71-100 | 2.2-8.3 ng/g | 7.2-27.8 ng/g | |
| Simazine | Water & Soil | DLLME-HPLC-DAD | - | - | - | |
| Atrazine | Water & Soil | DLLME-HPLC-DAD | - | - | - | |
| Prometon | Water & Soil | DLLME-HPLC-DAD | - | - | - | |
| 26 Triazines | Fish & Seafood | Modified QuEChERS-UHPLC-MS/MS | 70.1-111.7 | - | 0.5-1.0 ng/g | |
| 7 Triazines & 13 Metabolites | Shellfish | HPLC-MS/MS | 70.0-120 | 0.1 µg/kg | 0.3 µg/kg | |
| Atrazine | Fruits & Vegetables | d-SPE-LC-MS | 80-110 | - | - | |
| Simazine | Fruits & Vegetables | d-SPE-LC-MS | 80-110 | - | - | |
| Propazine | Fruits & Vegetables | d-SPE-LC-MS | 80-110 | - | - |
Visualizations
Caption: Experimental workflow for the multi-residue analysis of triazine herbicides.
Conclusion
The described QuEChERS-based LC-MS/MS method provides a reliable and efficient approach for the simultaneous determination of multiple triazine herbicides in a variety of sample matrices. The method offers excellent sensitivity, accuracy, and high throughput, making it suitable for routine monitoring in food safety and environmental laboratories. The use of matrix-matched calibration standards is recommended to ensure accurate quantification by compensating for matrix-induced signal suppression or enhancement. Further validation should be performed in the specific matrices of interest to ensure the method meets the required performance criteria.
References
Application Notes and Protocols for the Analysis of Dipropetryn Using a Certified Reference Material
Affiliation: Google Research
Introduction
Dipropetryn is a triazine herbicide used for the pre-emergence control of various weeds in crops such as cotton.[1] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site.[1] Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for regulatory compliance, food safety assessment, and environmental monitoring. The use of a certified reference material (CRM) is fundamental for ensuring the quality and validity of analytical results.[2][3][4] A CRM is a standard with a well-characterized and certified property value, which serves as a benchmark for method validation, calibration, and quality control. This document provides detailed application notes and protocols for the analysis of this compound in various matrices using a CRM.
Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
| CAS Number | 4147-51-7 | |
| Molecular Formula | C11H21N5S | |
| Molecular Weight | 255.38 g/mol | |
| Appearance | Solid | |
| Solubility in Water | 16 mg/L (at room temperature) |
Analytical Methodologies
The analysis of this compound residues is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The two primary methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the extraction of pesticide residues from various food and environmental matrices. It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE).
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
This compound Certified Reference Material
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for samples with high pigment content
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
If the sample has low water content, add an appropriate amount of water.
-
Add an appropriate amount of the this compound CRM solution to serve as a procedural internal standard or for recovery studies.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing the appropriate cleanup sorbents. For general purposes, a combination of PSA and MgSO4 is used. For samples with high fat content, C18 is added. For pigmented samples, GCB may be included.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with a suitable solvent.
-
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound residues.
GC-MS/MS Analysis
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 255 | 184 | 213 | 15 |
| 255 | 198 | 142 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 256.1 | 184.1 | 214.1 | 18 |
| 256.1 | 142.1 | 99.1 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation and Performance
Method validation is essential to ensure that the analytical method is fit for its intended purpose. The use of a this compound CRM is critical for assessing method performance.
Quantitative Data Summary (Representative Values):
The following table summarizes typical performance characteristics for the analysis of this compound using the described methods. These values are representative and should be established for each specific matrix and laboratory.
| Parameter | GC-MS/MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | r² ≥ 0.99 |
| Linear Range | 1 - 200 µg/L | 0.5 - 100 µg/L | Dependent on expected residue levels |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.2 µg/kg | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.8 µg/kg | S/N ratio ≥ 10 |
| Recovery (at 10 µg/kg) | 95% | 98% | 70 - 120% |
| Recovery (at 100 µg/kg) | 92% | 96% | 70 - 120% |
| Precision (RSD at 10 µg/kg) | < 10% | < 8% | ≤ 20% |
This compound Degradation Pathways
This compound, like other pesticides, can undergo degradation in the environment through various abiotic and biotic processes. Understanding these pathways is important for identifying potential metabolites that may also need to be monitored.
General Degradation Processes:
-
Hydrolysis: Cleavage of chemical bonds by the addition of water. For triazines, this can involve the replacement of the ethylthio group with a hydroxyl group.
-
Photodegradation: Degradation initiated by the absorption of light energy.
-
Microbial Degradation: Biotransformation by microorganisms in soil and water, which is a primary route of dissipation for many pesticides. This can involve dealkylation of the isopropylamino side chains and oxidation of the ethylthio group.
General Pesticide Degradation Pathways in the Environment
Caption: General pathways for the environmental degradation of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in various matrices. The use of a certified reference material is indispensable for achieving accurate and reliable results, ensuring data quality for regulatory and research purposes. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory capabilities and the nature of the sample matrix. Proper method validation is crucial and should be performed according to established guidelines to ensure the fitness for purpose of the analytical data.
References
Troubleshooting & Optimization
Overcoming matrix effects in Dipropetryn LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Dipropetryn LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix, other than the analyte of interest (e.g., this compound), interfere with the ionization process.[1][2] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase, known as ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a pure solvent. A significant difference between the two responses indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method used to identify specific regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract.
Q3: What are the primary strategies for overcoming matrix effects?
A3: Strategies to combat matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are common.
-
Chromatographic Separation: Optimizing the liquid chromatography method, for instance, by using gradient elution, to separate this compound from the interfering compounds, preventing them from co-eluting.
-
Correction & Compensation: Using calibration techniques to correct for the matrix effect. The most effective methods include the use of stable isotope-labeled internal standards and matrix-matched calibration.
Q4: Should I aim to minimize matrix effects or compensate for them?
A4: The choice depends on the required sensitivity and the complexity of the matrix.
-
Minimize Effects: If high sensitivity is critical, the primary goal should be to minimize matrix effects by optimizing sample cleanup and chromatographic conditions.
-
Compensate for Effects: If matrix effects cannot be eliminated, compensation strategies are necessary. The use of a stable isotope-labeled internal standard is the most robust method for compensation. If one is not available, matrix-matched calibration is a widely used alternative.
Troubleshooting Guide
Problem: I am seeing poor accuracy and reproducibility in my quantitative results for this compound.
This is a classic symptom of uncorrected matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent signal suppression or enhancement.
Solutions:
| Strategy | Description | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Add a known amount of a stable isotope-labeled version of this compound to all samples, standards, and QCs. | Considered the "gold standard" for correcting matrix effects; highly accurate and precise. | Can be expensive and may not be commercially available for all analytes. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the analyte. | Effectively compensates for matrix effects by ensuring standards and samples are affected similarly. | Finding a true blank matrix can be difficult; may not account for batch-to-batch matrix variability. |
| Improved Sample Cleanup | Implement more rigorous sample preparation, such as Solid-Phase Extraction (SPE) or QuEChERS. | Reduces the concentration of interfering compounds, thereby minimizing the source of the matrix effect. | Can be time-consuming and may require significant method development. |
| Sample Dilution | Dilute the sample extract with the initial mobile phase. | Simple and quick way to reduce the concentration of matrix components. | Reduces the analyte concentration, which may compromise the limit of quantitation (LOQ). |
Troubleshooting Workflow for Matrix Effects
Caption: Decision workflow for addressing matrix effects.
Appendix A: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare Solution A: Create a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B: Process a blank matrix sample (known to be free of this compound) through the entire extraction procedure. Spike a portion of the final, clean extract with the this compound standard to achieve the same final concentration as Solution A.
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
Data Interpretation:
| ME (%) Value | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| 80-120% | Generally considered acceptable |
| < 80% or > 120% | Significant matrix effect; mitigation required |
Protocol 2: Generic QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices like fruits, vegetables, and botanicals.
Methodology:
-
Homogenization: Homogenize a representative sample (e.g., 10-15g). For dry samples, add an appropriate amount of water before homogenization.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard if used.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously again for 1 minute and then centrifuge.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.
-
The dSPE tube contains sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and/or graphitized carbon black (GCB) to remove pigments.
-
Shake for 30-60 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract, ready for dilution and LC-MS/MS analysis.
QuEChERS Workflow Diagram
Caption: Standard workflow for the QuEChERS sample preparation method.
Protocol 3: Generic Solid-Phase Extraction (SPE) Cleanup
SPE is a targeted cleanup method that can be tailored to the specific properties of this compound and the sample matrix.
Methodology:
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that retains either the interferences (pass-through mode) or the analyte (bind-elute mode). For pesticides, reversed-phase (e.g., C18) or polymeric sorbents are common.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Sample Loading: Load the crude sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences while the analyte of interest remains on the sorbent.
-
Elution: Pass a strong elution solvent through the cartridge to desorb and collect the purified this compound.
-
Evaporation & Reconstitution: The eluted fraction is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
SPE Cleanup vs. Other Methods
Caption: Relationship between sample prep and calibration strategies.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Improving the extraction efficiency of Dipropetryn from clay soil
Technical Support Center: Dipropetryn Extraction from Clay Soil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of this compound from clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soil so challenging?
A1: Clay soils present a significant challenge due to their unique physicochemical properties. The high surface area and cation exchange capacity of clay minerals, such as montmorillonite and kaolinite, lead to strong sorption of pesticide molecules like this compound.[1][2] This binding occurs through mechanisms like ion exchange and hydrogen bonding, making it difficult to release the analyte into the extraction solvent, often resulting in low and inconsistent recovery rates.[3]
Q2: What is the most critical first step in the extraction process?
A2: Proper sample preparation is crucial. Before extraction, soil samples should be homogenized to ensure representativeness. Air-drying the soil, followed by grinding and sieving (e.g., through a 1-2 mm sieve), increases the surface area available for solvent interaction and improves extraction efficiency.[4] It is also important to remove foreign objects like rocks and leaves.[4]
Q3: Which analytical technique is most suitable for detecting this compound after extraction?
A3: Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and commonly used method for the analysis of this compound and other pesticides. An Agilent study specifically used a GC/Q-TOF system for this compound analysis. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also a powerful alternative for analyzing a wide range of pesticides.
Q4: What is the QuEChERS method, and is it suitable for clay soil?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method that combines sample extraction and cleanup in one step. It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. The QuEChERS method has been successfully applied to pesticide residue analysis in various soil types, including those with high clay content, and is often more efficient than traditional methods.
Troubleshooting Guide
Problem: Low or inconsistent recovery of this compound.
This is the most common issue when working with clay soils. The following sections break down potential causes and solutions.
1. Inefficient Desorption from Clay Particles
-
Cause: this compound is strongly bound to the clay matrix. The chosen solvent and extraction energy may be insufficient to break these interactions.
-
Solution:
-
Optimize Solvent Choice: Acetonitrile and methanol are often more effective than less polar solvents like hexane for extracting pesticides from soil. A mixture of solvents, such as dichloromethane-acetone (1:1), can also yield greater recovery.
-
Increase Extraction Energy: Employ advanced extraction techniques that use heat and pressure, such as Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE). These methods enhance solvent penetration into the soil matrix and disrupt analyte-matrix interactions.
-
Mechanical Agitation: Ensure vigorous and sufficient agitation. Using a mechanical shaker or vortex mixer can improve solvent contact with soil particles. Simple shaking for an extended period (e.g., 1 hour) can be effective.
-
2. Matrix Interference
-
Cause: Co-extractives from the soil matrix (e.g., humic acids, lipids) can interfere with the analysis, suppressing the analyte signal in the detector or causing chromatographic issues.
-
Solution:
-
Incorporate a Cleanup Step: After the initial extraction, use a cleanup procedure to remove interfering compounds. Solid-Phase Extraction (SPE) cartridges (e.g., containing graphitized carbon black or Florisil) are commonly used for this purpose. The d-SPE step in the QuEChERS method is also designed for this.
-
Selective Extraction: Techniques like Selective Pressurized Liquid Extraction (SPLE) combine extraction and cleanup into a single step by placing an adsorbent like Florisil directly in the extraction cell.
-
3. Analyte Loss During Sample Processing
-
Cause: this compound may be lost during solvent evaporation or transfer steps.
-
Solution:
-
Careful Concentration: When concentrating the extract (e.g., with a rotary evaporator or nitrogen stream), avoid evaporating to complete dryness, as this can lead to the loss of volatile analytes.
-
Use of a Keeper Solvent: The addition of a small amount of a high-boiling, non-volatile solvent can help prevent analyte loss during the final stages of evaporation.
-
Internal Standards: Use an internal standard that is chemically similar to this compound to compensate for losses during the workup process.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
References
Technical Support Center: Stability of Dipropetryn in Solvent Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Dipropetryn in various solvent mixtures. Due to a lack of extensive publicly available quantitative data on this compound's stability in common laboratory organic solvent mixtures, this guide offers a framework of frequently asked questions (FAQs) and troubleshooting protocols to enable users to conduct their own stability studies and generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a s-triazine herbicide. Herbicides in this class are known for their relative persistence in the environment.[1][2] Their stability is influenced by factors such as pH, temperature, and microbial activity.[3] Hydrolysis, a chemical reaction with water, is a common degradation pathway for many pesticides and its rate can be significantly affected by the pH of the solution.[3]
Q2: Which solvents are commonly used for preparing this compound stock solutions?
While specific stability data in various organic solvents is limited, this compound is known to be soluble in aromatic and chlorinated hydrocarbon solvents.[4] Common solvents used for preparing stock solutions of pesticides for analytical purposes include acetonitrile, methanol, acetone, and ethyl acetate. The choice of solvent can impact the stability of the pesticide. For instance, some pesticides have shown degradation in acetone, while acidified acetonitrile has been shown to improve the stability of certain compounds.
Q3: How can I determine the stability of this compound in my specific solvent mixture?
To determine the stability of this compound in a particular solvent mixture, a forced degradation study is recommended. This involves subjecting a solution of this compound in the solvent of interest to various stress conditions, such as elevated temperature, and monitoring the concentration of this compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Q4: What are the typical storage conditions for this compound stock solutions?
For general pesticide reference standards, it is recommended to store them in the dark at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.
Troubleshooting Guide: this compound Stability Experiments
This guide addresses common issues encountered during the assessment of this compound stability in solvent mixtures.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent analytical results for this compound concentration. | 1. Incomplete dissolution of this compound. 2. Evaporation of solvent from the sample vials. 3. Degradation of this compound during sample preparation or analysis. 4. Instrument variability. | 1. Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particles. 2. Use high-quality vials with secure caps. Prepare fresh standards and samples for each analytical run. 3. Prepare samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled. 4. Calibrate the instrument before each run and use an internal standard to correct for variations. |
| Rapid degradation of this compound observed. | 1. The chosen solvent or solvent mixture is unsuitable for this compound. 2. Presence of contaminants in the solvent that catalyze degradation. 3. Exposure to light or elevated temperatures. | 1. Test the stability of this compound in alternative high-purity solvents or mixtures. 2. Use HPLC-grade or higher purity solvents. 3. Store solutions in amber vials and protect from light. Maintain controlled temperature conditions during storage and analysis. |
| No degradation of this compound is observed under stress conditions. | 1. The stress conditions (e.g., temperature, duration) are not harsh enough to induce degradation. 2. The analytical method is not sensitive enough to detect small changes in concentration. | 1. Increase the temperature or prolong the duration of the stability study. 2. Validate the analytical method to ensure it has the required sensitivity, linearity, and accuracy to detect at least a 5-10% change in concentration. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber glass volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in the desired solvent (e.g., acetonitrile).
-
Bring the flask to volume with the solvent and mix thoroughly by inversion and vortexing.
-
Store the stock solution at ≤ 4°C in the dark.
-
-
Working Solutions (e.g., 10 µg/mL):
-
Prepare working solutions by diluting the stock solution with the appropriate solvent mixture to be tested.
-
For example, to prepare a 10 µg/mL working solution, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the desired solvent mixture.
-
Protocol 2: Short-Term Stability Study in a Solvent Mixture
-
Sample Preparation:
-
Prepare a fresh working solution of this compound (e.g., 10 µg/mL) in the solvent mixture of interest (e.g., 50:50 acetonitrile:water).
-
Aliquots of this solution are to be analyzed at specified time points.
-
-
Storage Conditions:
-
Store the working solution in a tightly sealed amber vial at a controlled temperature (e.g., 25°C or 40°C).
-
-
Analytical Procedure:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution for analysis.
-
Analyze the concentration of this compound using a validated HPLC or GC method.
-
The initial concentration at time 0 serves as the baseline.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format. Below are template tables for presenting your findings.
Table 1: Stability of this compound (10 µg/mL) in Acetonitrile/Water (50:50, v/v) at 25°C
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | [Insert Data] | 100 |
| 2 | [Insert Data] | [Calculate] |
| 4 | [Insert Data] | [Calculate] |
| 8 | [Insert Data] | [Calculate] |
| 24 | [Insert Data] | [Calculate] |
| 48 | [Insert Data] | [Calculate] |
Table 2: Summary of this compound Stability in Various Solvent Mixtures at 40°C after 48 hours
| Solvent Mixture (v/v) | % this compound Remaining | Observations |
| 100% Acetonitrile | [Insert Data] | [e.g., No significant degradation] |
| 50:50 Acetonitrile:Water | [Insert Data] | [e.g., Minor degradation observed] |
| 100% Methanol | [Insert Data] | [e.g., Significant degradation] |
| 50:50 Methanol:Water | [Insert Data] | [e.g., Precipitate formed] |
Visualizations
Diagrams can effectively illustrate experimental workflows and the relationships between different factors influencing stability.
Caption: Workflow for assessing the stability of this compound in solvent mixtures.
Caption: Key factors influencing the stability of this compound in solution.
References
Technical Support Center: Analysis of Dipropetryn Degradation in Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of the s-triazine herbicide Dipropetryn in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in water?
A1: Based on the degradation pathways of structurally similar s-triazine herbicides, the primary degradation products of this compound in water are expected to result from hydrolysis, photolysis, and microbial degradation. Key anticipated transformation products include:
-
Hydroxy-Dipropetryn: Formed by the hydrolysis of the ethylthio group (-SCH₂CH₃) to a hydroxyl group (-OH).
-
This compound Sulfoxide and Sulfone: Resulting from the oxidation of the sulfur atom in the ethylthio group.
-
N-dealkylated Metabolites: Arising from the removal of one or both isopropyl groups from the amino substituents. For instance, N-deisopropyl this compound.
It is important to note that degradation product formation is influenced by environmental conditions such as pH, temperature, light intensity, and the presence of microorganisms.[1]
Q2: What are the common analytical techniques for identifying and quantifying this compound and its degradation products?
A2: The most common and effective analytical methods for the analysis of s-triazine herbicides and their degradation products in water samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. These techniques allow for the separation, identification, and quantification of the parent compound and its various metabolites at low concentrations.
Q3: What sample preparation techniques are recommended for analyzing this compound degradation in water?
A3: Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and concentration of this compound and its degradation products from water samples prior to chromatographic analysis. The choice of SPE sorbent is critical and should be optimized based on the polarity of the target analytes.
Q4: What is the expected persistence of this compound in water?
A4: Under typical environmental conditions, this compound has a residual activity of approximately 1 to 3 months. However, its persistence can be influenced by factors such as microbial activity, sunlight exposure (photolysis), and water chemistry. Degradation products of s-triazines are often detected more frequently in environmental samples than the parent compound, indicating their potential for greater persistence.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of this compound or its degradation products during sample preparation. | - Inappropriate SPE sorbent selection.- Incorrect pH of the water sample during extraction.- Inefficient elution solvent. | - Test different SPE sorbents (e.g., C18, HLB) to find the optimal one for both the parent compound and its expected metabolites.- Adjust the pH of the water sample to optimize the retention of all target analytes on the SPE cartridge.- Evaluate different elution solvents and volumes to ensure complete recovery from the SPE cartridge. |
| Co-elution of peaks in the chromatogram. | - Suboptimal chromatographic conditions (e.g., column, mobile phase gradient, temperature). | - Optimize the LC or GC method. For LC, adjust the mobile phase gradient, flow rate, and column temperature. Consider using a different column chemistry. For GC, optimize the temperature program. |
| Low sensitivity or inability to detect degradation products. | - Insufficient sample concentration.- Matrix effects from the water sample.- The degradation products are not being formed under the experimental conditions. | - Increase the volume of the water sample extracted.- Employ matrix-matched calibration standards or use an internal standard to compensate for matrix effects.- Verify the experimental conditions (e.g., light source for photolysis, microbial culture for biodegradation) are appropriate to induce degradation. |
| Identification of unknown peaks in the chromatogram. | - Formation of unexpected degradation products.- Presence of interfering compounds in the water matrix. | - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, aiding in the elucidation of their elemental composition and potential structures.- Analyze a blank water sample to identify potential background interferences. |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or HLB) by passing methanol followed by deionized water through it.
-
Loading: Pass the water sample (typically 100-500 mL, pH adjusted if necessary) through the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient amount of time.
-
Elution: Elute the retained analytes with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
2. Analytical Methodology: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of s-triazine herbicides and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate additive) and an organic solvent like acetonitrile or methanol is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for this compound and each of its suspected degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound in Water under Photolytic Conditions
| Time (hours) | This compound (µg/L) | Hydroxy-Dipropetryn (µg/L) | This compound Sulfoxide (µg/L) | N-deisopropyl this compound (µg/L) |
| 0 | 100 | < LOD* | < LOD | < LOD |
| 6 | 75 | 15 | 5 | 2 |
| 12 | 52 | 28 | 10 | 5 |
| 24 | 28 | 45 | 15 | 8 |
| 48 | 10 | 60 | 18 | 10 |
*LOD: Limit of Detection
Visualizations
Caption: Major degradation pathways of this compound in water.
Caption: General experimental workflow for analyzing this compound degradation.
References
Optimization of injection parameters for Dipropetryn GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of Dipropetryn. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.
Q1: Why am I observing peak tailing for my this compound peak?
A1: Peak tailing for triazine herbicides like this compound is a common issue and can be caused by several factors:
-
Active Sites in the Injection Port or Column: this compound, being a triazine, can interact with active silanol groups in the GC inlet liner or at the head of the analytical column. This is a primary cause of peak tailing.
-
Solution:
-
Inlet Liner: Use a deactivated inlet liner, preferably with glass wool, to minimize interaction and trap non-volatile matrix components. Replace the liner regularly, especially after analyzing dirty samples.
-
Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.
-
-
-
Inadequate Injection Temperature: If the injector temperature is too low, this compound may not volatilize completely and instantaneously, leading to a slow transfer to the column and resulting in peak tailing.
-
Solution: Optimize the injector temperature. A starting point for many triazine herbicides is 250 °C.
-
-
Column Contamination: Buildup of matrix components on the column can create active sites.
-
Solution: Regularly bake out the column at its maximum recommended temperature. If tailing persists, trimming the column is recommended.
-
Q2: My this compound peak is showing splitting. What could be the cause?
A2: Peak splitting can be a complex issue arising from several sources:
-
Improper Column Installation: If the column is not cut evenly or is installed at the incorrect depth in the inlet, it can cause turbulence and lead to peak splitting.
-
Solution: Ensure the column is cut with a ceramic wafer to get a clean, 90-degree cut. Install the column according to the manufacturer's instructions for the specific GC model.
-
-
Solvent-Analyte Mismatch: Using a solvent that is not compatible with the stationary phase can cause poor focusing of the analyte band at the head of the column.
-
Solution: If possible, use a solvent that is compatible with your GC column's stationary phase. For example, with a non-polar column, a non-polar solvent is ideal. If you must use a polar solvent like acetonitrile with a non-polar column, consider techniques like a pulsed splitless injection to minimize this effect.
-
-
Injection Technique: A slow injection speed can lead to the sample being distributed unevenly in the liner, causing peak splitting.
-
Solution: Use a fast injection speed to ensure the entire sample is introduced as a tight band.
-
Q3: I am experiencing low sensitivity or no peak for this compound. What should I check?
A3: Low or no response for this compound can be due to several factors from sample injection to detection:
-
Leaks in the System: Leaks in the injector, column fittings, or septum can lead to a loss of sample and reduced sensitivity.
-
Solution: Perform a leak check of the entire system. Pay close attention to the septum and column connections.
-
-
Injector Issues: A contaminated or active injector can lead to the degradation or adsorption of this compound.
-
Solution: Clean the injector and replace the liner and septum.
-
-
Incorrect Injection Parameters: An inappropriate split ratio or splitless time can result in a small amount of analyte reaching the column.
-
Solution: For trace analysis, a splitless injection is typically used. Ensure the split valve is closed during the injection and for an appropriate time afterward (e.g., 0.75-1.0 min) to allow for the complete transfer of the analyte to the column.
-
-
Column Issues: A degraded or contaminated column can lead to poor peak shape and reduced signal.
-
Solution: Condition the column or trim the front end. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial injection parameters for this compound GC analysis?
A1: For a standard splitless injection of this compound, the following parameters can be used as a starting point for method development.
| Parameter | Recommended Starting Value | Notes |
| Injection Mode | Splitless | Ideal for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250 °C | A good starting point for most triazine herbicides. Can be optimized. |
| Injection Volume | 1 µL | A smaller volume can be used to minimize inlet overload with complex matrices. |
| Splitless Time | 0.75 min | This should be optimized based on the liner volume and carrier gas flow rate. |
| Purge Flow | 50 mL/min | To efficiently clean the injector after the splitless period. |
| Inlet Liner | Deactivated, single taper with glass wool | The glass wool aids in sample vaporization and traps non-volatile residues. |
Q2: What type of GC column is suitable for this compound analysis?
A2: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of triazine herbicides like this compound.[1] These columns provide good resolution and peak shape for a wide range of pesticides. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
Q3: How can I improve the peak shape of this compound when using a polar solvent like acetonitrile with a non-polar column?
A3: This is a common challenge in pesticide residue analysis. Here are some strategies:
-
Pulsed Splitless Injection: This technique involves increasing the inlet pressure during the injection to force the sample onto the column more quickly, minimizing the solvent-analyte interaction in the liner.
-
Solvent Focusing: Set the initial oven temperature approximately 20 °C below the boiling point of your solvent. This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band.
-
Use of a Retention Gap: A short, deactivated fused silica tube connected between the injector and the analytical column can help to focus the analytes before they enter the analytical column, improving peak shape.
Experimental Protocols
Protocol 1: Standard Splitless Injection for this compound Analysis
This protocol provides a starting point for the GC-MS analysis of this compound using a standard splitless injection.
1. Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).
2. GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 3 °C/min to 200 °C.
-
Ramp 3: 8 °C/min to 280 °C, hold for 5 min.
-
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Splitless Time: 0.75 min
-
Purge Flow: 50 mL/min
-
-
Liner: Deactivated single taper with glass wool.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity. For this compound, characteristic ions would need to be determined from a full scan spectrum. A known transition for this compound is 254.90 > 180.30.[1]
4. Sample Preparation:
-
Prepare standards and samples in a suitable solvent such as ethyl acetate or toluene.
Visualizations
Caption: A logical workflow for troubleshooting common GC issues.
Caption: Decision process for optimizing injection parameters.
References
Minimizing Dipropetryn adsorption during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Dipropetryn adsorption during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption a concern during sample analysis?
This compound is a triazine herbicide used to control weeds.[1] Like other s-triazine herbicides, it can adsorb to various surfaces, leading to inaccurate quantification in analytical experiments. This adsorption can occur on glassware, plasticware, and even within the analytical instrument itself, resulting in low recovery rates and poor reproducibility.
Q2: What are the common causes of low this compound recovery?
Low recovery of this compound can be attributed to several factors during sample preparation and analysis:
-
Adsorption: this compound can adsorb to active sites on glass and plastic surfaces.
-
Suboptimal Extraction: Inefficient extraction from the sample matrix will lead to lower recovery.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing could potentially lead to degradation.
-
Inappropriate Solvent Choice: The solubility and stability of this compound can vary in different solvents.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or Inconsistent this compound Recovery
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Adsorption to Glassware/Plasticware | 1. Silanize Glassware: Treat all glassware with a silanizing agent like dichlorodimethylsilane to block active silanol groups. 2. Use Polypropylene Vials/Tubes: Where possible, use polypropylene labware, which tends to have fewer active sites for adsorption compared to glass. | Minimized analyte loss due to adsorption, leading to higher and more consistent recovery. |
| Inefficient Extraction | 1. Optimize QuEChERS Method: Ensure the correct salt combination (e.g., MgSO₄, NaCl, sodium citrate) is used for your specific sample matrix to achieve proper phase separation and extraction. 2. Thorough Homogenization: Ensure the sample is thoroughly homogenized before extraction to maximize the surface area for solvent contact. | Improved extraction efficiency, resulting in higher analyte recovery. |
| Matrix Effects | 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. 2. Employ dSPE Cleanup: Use a dispersive solid-phase extraction (dSPE) cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components. | Compensation for signal suppression or enhancement, leading to more accurate quantification. |
| Solvent Issues | 1. Check Solvent Compatibility: Ensure this compound is soluble and stable in the solvents used for extraction and reconstitution. Acetonitrile is a common and effective solvent for QuEChERS extraction of pesticides. | Consistent and complete dissolution of the analyte, preventing losses due to precipitation. |
Quantitative Data Summary
While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery ranges for pesticides using the QuEChERS method in various matrices. These values can serve as a general benchmark for your experiments.
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| Fruits and Vegetables | QuEChERS | LC-MS/MS | 70-120 | [5] |
| Edible Insects | QuEChERS | GC-MS/MS | 70-120 | |
| Honey | Modified QuEChERS | GC-µECD | 66-108 | |
| Fishery Products | Modified QuEChERS with Florisil | GC-µECD and GC-MS/MS | 62.6-119.1 | |
| Surface Water | QuEChERS | UHPLC-MS/MS | 90-110 |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes the process of silanizing glassware to prevent the adsorption of this compound.
Materials:
-
Dichlorodimethylsilane (or other suitable silanizing agent)
-
Toluene or Hexane (anhydrous)
-
Methanol (anhydrous)
-
Glassware to be silanized (e.g., vials, flasks, pipettes)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Thoroughly clean and dry the glassware to be silanized.
-
Prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or hexane in a fume hood.
-
Completely immerse the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are in contact with the reagent.
-
Allow the glassware to react for 10-15 minutes.
-
Remove the glassware from the solution and rinse thoroughly with anhydrous toluene or hexane to remove excess silanizing agent.
-
Rinse the glassware with anhydrous methanol to quench any remaining reactive groups.
-
Allow the glassware to air dry completely in the fume hood.
-
For optimal results, oven-dry the glassware at 100°C for at least one hour before use.
Protocol 2: General QuEChERS Method for this compound Extraction
This protocol provides a general workflow for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction of this compound from a solid matrix (e.g., soil, food).
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., AOAC or EN versions containing MgSO₄, NaCl, and/or citrate buffers)
-
Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add an appropriate internal standard if required.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Visualizations
Experimental Workflow for Minimizing this compound Adsorption
Caption: Workflow for this compound analysis with steps to minimize adsorption.
Signaling Pathway of Triazine Herbicides
This compound, as a triazine herbicide, inhibits photosynthesis by blocking the electron transport chain in Photosystem II (PSII).
Caption: this compound inhibits electron transport in Photosystem II.
References
- 1. This compound (Ref: GC 16068) [sitem.herts.ac.uk]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Method Refinement for Low-Level Detection of Dipropetryn
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the low-level detection of Dipropetryn in environmental matrices. The information is targeted toward researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for low-level detection of this compound?
A1: For low-level detection of this compound, the most common and effective analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace amounts of the herbicide in complex matrices.
Q2: Which sample preparation technique is best for this compound analysis in water samples?
A2: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound from water samples. Various sorbents can be used, with C18 being a common choice for pesticides of intermediate polarity like this compound. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates.
Q3: Can I use the QuEChERS method for this compound extraction from soil and food matrices?
A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting a wide range of pesticides, including triazines like this compound, from solid matrices such as soil and various food commodities.[1][2] The method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove matrix interferences.[1][2]
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?
A4: While specific LOD and LOQ values for this compound are highly dependent on the matrix, instrumentation, and method used, multi-residue methods for triazine herbicides in water can achieve LODs in the range of 0.001 to 0.005 µg/L and LOQs from 0.002 to 0.016 µg/L.[3] For soil samples, LODs are typically in the low µg/kg range. It is essential to perform in-house method validation to determine the specific LOD and LOQ for your analytical setup.
Q5: What are the common causes of low recovery for this compound during sample preparation?
A5: Low recovery of this compound can be attributed to several factors, including:
-
Improper pH of the sample: The pH can affect the chemical form of this compound and its retention on the SPE sorbent.
-
Inappropriate SPE sorbent or elution solvent: The choice of sorbent and solvent must be optimized for this compound's polarity.
-
Incomplete elution: The volume and composition of the elution solvent may not be sufficient to completely recover the analyte from the SPE cartridge.
-
Matrix effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure proper sample storage (e.g., refrigeration, protection from light). Use freshly prepared standards. |
| Inefficient Extraction | Optimize the sample preparation method (SPE or QuEChERS). Verify the pH of the sample and the choice of extraction/elution solvents. |
| Matrix Signal Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize matrix-matched calibration standards. Employ more selective cleanup steps during sample preparation. |
| Instrumental Issues (LC-MS/MS or GC-MS/MS) | Check for leaks in the system. Verify the performance of the mass spectrometer by running a system suitability test with a known standard. Clean the ion source and other relevant MS components. |
| Incorrect MRM Transitions | Confirm the precursor and product ions for this compound are correctly entered in the acquisition method. |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular maintenance, including trimming the column and replacing the liner. |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the initial mobile phase conditions (for LC) or the inlet temperature (for GC). |
| Contamination | Clean the GC inlet, column, and detector. Check for contamination in the carrier gas or solvents. |
High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a blank analysis to check for contamination. |
| Insufficient Sample Cleanup | Optimize the dSPE cleanup step in the QuEChERS method by testing different sorbent combinations (e.g., PSA, C18, GCB). For SPE, ensure proper conditioning and washing of the cartridge. |
| Carryover from Previous Injections | Implement a thorough wash sequence for the autosampler syringe and injection port between samples. |
| Leaks in the System | Perform a leak check on the GC or LC system, paying close attention to fittings and septa. |
Quantitative Data
The following tables summarize typical performance data for the analysis of triazine herbicides, which can be used as a reference for method development for this compound.
Table 1: Representative Recovery Data for Triazine Herbicides using SPE and QuEChERS
| Analyte (Triazine) | Matrix | Sample Preparation | Recovery (%) | Reference |
| Atrazine | River Water | QuEChERS-UHPLC-MS/MS | 80-117 | |
| Simazine | Drinking Water | SPE-GC-MS | 79-99 | |
| Ametryn | Biomixture (Soil, Compost) | LC-MS/MS | >70 | |
| Terbuthylazine | Drinking Water | SPE-GC-MS | 79-99 |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Triazine Herbicides
| Analyte (Triazine) | Matrix | Method | LOD | LOQ | Reference |
| Atrazine | River Water | QuEChERS-UHPLC-MS/MS | 2.06 µg/L | 6.25 µg/L | |
| Multiple Organochlorine Pesticides | Water | SPE-GC-ECD | 0.001-0.005 µg/L | 0.002-0.016 µg/L | |
| Multiple Organochlorine Pesticides | Sediment | Soxhlet-GC-ECD | 0.001-0.005 µg/g | 0.003-0.017 µg/g | |
| Various Pesticides | Natural Water | UHPLC-HR-QTOF-MS | 0.01-10 ng/mL | - |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for the extraction of triazine herbicides from water. Optimization is recommended for this compound.
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended particles. Adjust the sample pH to neutral (around 7) if necessary.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes with a suitable organic solvent. A common choice is ethyl acetate or a mixture of dichloromethane and methanol. Use a small volume (e.g., 2 x 3 mL) to keep the extract concentrated.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).
QuEChERS Protocol for Soil Samples
This protocol is a general guideline for the QuEChERS extraction of pesticides from soil.
-
Sample Homogenization: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (if necessary): If the soil is very dry, add a small amount of water to moisten it.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking: Cap the tube tightly and shake vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer from the solid matrix.
-
Dispersive SPE (dSPE) Cleanup: Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., PSA and C18) for cleanup.
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS/MS.
Visualizations
References
Addressing interferences in Dipropetryn analysis of complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of dipropetryn in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when analyzing this compound in complex matrices?
The most significant challenges in this compound analysis arise from matrix effects, which can either suppress or enhance the instrument's response to the analyte.[1][2][3] These effects are highly dependent on the specific matrix being analyzed (e.g., soil, food, biological fluids) and can lead to inaccurate quantification.[4] Other common issues include low recovery rates during sample preparation, co-elution of interfering compounds, and degradation of this compound during the analytical process.
Q2: Which sample preparation technique is recommended for this compound analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for extracting pesticides, including triazine herbicides like this compound, from various complex matrices.[5] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The choice of dSPE sorbent is critical and depends on the matrix composition.
Q3: How can I minimize matrix effects in my this compound analysis?
Several strategies can be employed to mitigate matrix effects:
-
Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
-
Optimized Cleanup: Employing the appropriate dSPE sorbents during the QuEChERS cleanup step is crucial for removing specific types of interferences.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects, as it will be affected in the same way as the native analyte.
Q4: What are the typical recovery rates for this compound using the QuEChERS method?
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the sample is thoroughly homogenized. Verify the correct solvent (acetonitrile) and salt combination for the QuEChERS extraction is used. |
| Analyte Degradation | This compound, like other triazines, can be susceptible to degradation under certain pH and temperature conditions. Ensure samples and extracts are stored properly (e.g., at low temperatures) and analyze them as soon as possible. Consider investigating the stability of this compound in your specific matrix and storage conditions. |
| Instrumental Issues (GC-MS/LC-MS) | Check for leaks in the system. Verify the injection port and column are clean and not contaminated. Ensure the detector is functioning correctly. |
| Poor Ionization | In LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Matrix components can suppress ionization. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Co-extracted matrix components can create active sites in the GC inlet liner or on the column, leading to peak tailing. Deactivate the liner or use a liner with a glass wool plug. Trim the first few centimeters of the analytical column. |
| Column Overload | If the peak is fronting, the concentration of this compound may be too high. Dilute the sample extract and re-inject. |
| Inappropriate Column Temperature | In GC, ensure the initial oven temperature is low enough for proper focusing of the analyte on the column. |
| Matrix Effects | Complex matrices can sometimes affect the chromatography. Ensure the cleanup step is sufficient to remove the majority of interfering compounds. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The QuEChERS dSPE cleanup step may not be adequate for your specific matrix. Consider using a combination of sorbents (e.g., PSA for acidic interferences, C18 for nonpolar interferences, and GCB for pigments). |
| Contaminated Solvents or Reagents | Run a solvent blank to check for contamination in your reagents and solvents. |
| Carryover from Previous Injections | Inject a solvent blank after a high-concentration sample to check for carryover. If present, develop a more rigorous wash method for the injection port and syringe. |
| Co-eluting Matrix Components | Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to improve the separation of this compound from interfering peaks. |
Quantitative Data
Table 1: Illustrative Performance Data for Triazine Herbicide Analysis in Complex Matrices using QuEChERS and GC-MS/MS or LC-MS/MS
Disclaimer: This table presents typical performance data for triazine herbicides. Actual results for this compound may vary and require method validation for each specific matrix.
| Matrix | Analyte Class | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (ng/g) |
| Soil | s-Triazines | 10 | 85 | 12 | 5 |
| Soil | s-Triazines | 50 | 92 | 8 | 5 |
| Tomato | Triazines | 10 | 95 | 10 | 10 |
| Tomato | Triazines | 100 | 98 | 7 | 10 |
| Olive Oil | Triazines | 50 | 88 | 15 | 50 |
| Olive Oil | Triazines | 500 | 94 | 11 | 50 |
| Fish | Triazines | 10 | 78 | 18 | 10 |
| Fish | Triazines | 100 | 85 | 14 | 10 |
Data is compiled and generalized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed Methodology: QuEChERS Sample Preparation for this compound in Soil
This protocol is a modification of the standard QuEChERS method, optimized for the extraction of triazine herbicides from soil.
1. Sample Homogenization:
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
- Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add an appropriate amount of an internal standard if used.
- Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.
3. Partitioning:
- Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower water/soil layer.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.
- The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter content, the addition of 150 mg of graphitized carbon black (GCB) may be beneficial for removing pigments, but it should be used with caution as it can adsorb planar pesticides like this compound.
- Cap the dSPE tube and vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
5. Final Extract Preparation:
- Carefully transfer the cleaned-up extract into a clean vial.
- The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For GC analysis, the addition of an analyte protectant may be necessary.
Visualizations
Caption: QuEChERS workflow for this compound analysis in soil.
Caption: Troubleshooting logic for low or no this compound peak.
References
Technical Support Center: Enhancing the Selectivity of Dipropetryn Detection Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Dipropetryn. Our focus is on enhancing the selectivity of various detection methods to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound, and what are their selectivity challenges?
A1: Common methods for this compound detection include gas chromatography-mass spectrometry (GC-MS), immunoassays, and electrochemical sensors. While effective, each method presents unique selectivity challenges. GC-MS can suffer from co-eluting matrix components that interfere with accurate identification and quantification.[1] Immunoassays may exhibit cross-reactivity with other structurally similar triazine herbicides, leading to false positives. Electrochemical sensors can be susceptible to interference from other electroactive compounds present in the sample matrix.[2]
Q2: How can Molecularly Imprinted Polymers (MIPs) enhance the selectivity of this compound detection?
A2: Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, this compound.[3] By incorporating MIPs as the recognition element in sensors or as a solid-phase extraction (SPE) sorbent, a high degree of selectivity can be achieved. The MIP will preferentially bind to this compound, even in the presence of structurally similar molecules, thereby reducing interference and enhancing the accuracy of the detection method.[4]
Q3: What is the principle behind using electrochemical sensors for this compound detection, and how can their selectivity be improved?
A3: Electrochemical sensors detect this compound by measuring changes in electrical signals (e.g., current or potential) resulting from its oxidation or reduction at an electrode surface.[5] To enhance selectivity, the electrode surface can be modified with materials that have a high affinity for this compound. As mentioned above, Molecularly Imprinted Polymers (MIPs) are excellent candidates for this purpose. By creating a MIP layer on the electrode, only this compound will bind to the active sites, leading to a selective electrochemical response. Other strategies to improve selectivity include the use of specific nanomaterials that can catalyze the electrochemical reaction of this compound.
Q4: What does "cross-reactivity" in an immunoassay for this compound refer to, and how can it be addressed?
A4: Cross-reactivity in an immunoassay refers to the ability of the antibody to bind to molecules other than the target analyte, this compound. This is a common issue when detecting triazine herbicides, as they often share similar chemical structures. To address this, highly specific monoclonal antibodies can be developed. Alternatively, the degree of cross-reactivity with potential interferents should be thoroughly characterized and quantified. This information can then be used to correct the results or to select an antibody with a cross-reactivity profile that is acceptable for the specific application.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Peak Tailing for this compound
-
Possible Cause: Active sites in the GC system (e.g., inlet liner, column) are interacting with the analyte.
-
Troubleshooting Steps:
-
Check for System Activity: Inject a standard known to be sensitive to active sites. If it also tails, the issue is likely system-wide.
-
Inlet Maintenance: Replace the inlet liner with a deactivated one. Check for septum bleed by running a blank gradient.
-
Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. If tailing persists, consider replacing the column with a new, inert one.
-
Derivatization: While not always necessary for this compound, derivatization can be a solution for highly polar analytes that exhibit strong tailing.
-
Issue: Matrix Interference and Co-elution
-
Possible Cause: Complex sample matrices can contain compounds that elute at the same retention time as this compound, interfering with its detection and quantification.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more selective sample cleanup technique, such as solid-phase extraction (SPE) with a sorbent specifically chosen to retain interferents while allowing this compound to pass through.
-
Adjust Chromatographic Conditions: Modify the GC oven temperature program to improve the separation between this compound and the interfering peaks.
-
Use Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity by monitoring specific precursor-to-product ion transitions for this compound, which are unique to the target analyte and less likely to be shared by interfering compounds.
-
Electrochemical Sensor Analysis
Issue: Poor Selectivity and Interference from Other Compounds
-
Possible Cause: The unmodified electrode is responding to other electroactive species in the sample.
-
Troubleshooting Steps:
-
Modify the Electrode with a Selective Layer: Fabricate a Molecularly Imprinted Polymer (MIP) film on the electrode surface that is specific for this compound. This will prevent other molecules from reaching the electrode surface and interfering with the measurement.
-
Optimize Operating Potential: Adjust the applied potential to a value where the electrochemical reaction of this compound is favored, while minimizing the response from potential interferents.
-
Sample Pre-treatment: Use a simple cleanup step, such as filtration or a quick SPE, to remove major interfering components before analysis.
-
Issue: Low Sensitivity or Weak Signal
-
Possible Cause: Inefficient electron transfer at the electrode surface or low concentration of this compound.
-
Troubleshooting Steps:
-
Enhance Electrode Surface Area: Modify the electrode with nanomaterials such as gold nanoparticles or graphene to increase the surface area and improve the signal-to-noise ratio.
-
Optimize Incubation Time: If using a MIP-based sensor, ensure sufficient incubation time for the this compound to bind to the imprinted sites.
-
Pre-concentration Step: Incorporate a pre-concentration step in your procedure, such as adsorptive stripping voltammetry, to accumulate this compound at the electrode surface before measurement.
-
Immunoassay Analysis
Issue: High Cross-Reactivity Leading to False Positives
-
Possible Cause: The antibody used in the assay is not specific enough and binds to other structurally related triazines.
-
Troubleshooting Steps:
-
Characterize Cross-Reactivity: Test the assay's response to a panel of potentially cross-reacting compounds (e.g., atrazine, simazine, prometryn) to quantify the percentage of cross-reactivity for each.
-
Source a More Specific Antibody: If cross-reactivity is unacceptably high, consider screening for or developing a monoclonal antibody with higher specificity for this compound.
-
Confirm with a Secondary Method: For positive results, especially those near the limit of detection, confirmation using a more selective method like GC-MS/MS is recommended.
-
Issue: Low Signal or Poor Sensitivity
-
Possible Cause: Suboptimal assay conditions, reagent degradation, or issues with the antibody-antigen binding.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure all reagents, including antibodies and enzyme conjugates, are stored correctly and are within their expiration dates.
-
Optimize Assay Parameters: Systematically optimize incubation times, temperatures, and reagent concentrations to enhance the signal.
-
Review Plate Washing Steps: Inadequate washing can lead to high background noise, while excessive washing can remove bound complexes, both resulting in a poor signal-to-noise ratio. Ensure the washing procedure is performed consistently and according to the protocol.
-
Quantitative Data Presentation
The following table summarizes the performance of different analytical methods for the detection of this compound and other pesticides, providing a comparison of their limits of detection (LOD) and quantification (LOQ).
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS | This compound | Ayurvedic Medicine | - | - | |
| GC-MS/MS | 203 Pesticides | Fruits and Vegetables | - | 2 µg/kg | |
| HPLC-UV | Carbamazepine | - | Varies by calculation method | Varies by calculation method | |
| GC-ECD | Organochlorine Pesticides | Water | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | |
| GC-ECD | Organochlorine Pesticides | Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | |
| Electrochemical Sensor (MIP) | Atrazine | - | 10⁻⁹ mol L⁻¹ | - |
Note: Specific LOD and LOQ values for this compound are not always available in the literature and can vary significantly depending on the specific instrument, method, and matrix. The values presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of this compound in Soil
This protocol provides a general workflow for the extraction and analysis of this compound from soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant to a dispersive SPE (dSPE) cleanup tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Parameters
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Split/splitless, 280°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Oven Program: 70°C (hold 2 min), ramp to 180°C at 25°C/min, then ramp to 300°C at 10°C/min (hold 5 min)
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Quantifier: 241.9 > 149.8
-
Qualifier: 254.9 > 180.3
-
Protocol 2: Fabrication of a this compound-Selective Electrochemical Sensor using a Molecularly Imprinted Polymer (MIP)
This protocol outlines the steps for creating a selective electrochemical sensor for this compound detection.
1. Electrode Preparation
-
Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.
-
Sonciate the polished GCE in ethanol and then in deionized water.
-
Dry the electrode under a stream of nitrogen.
2. MIP Synthesis and Electropolymerization
-
Prepare a polymerization solution containing:
-
This compound (template molecule)
-
A functional monomer (e.g., methacrylic acid)
-
A cross-linker (e.g., ethylene glycol dimethacrylate)
-
An initiator (e.g., azobisisobutyronitrile)
-
A supporting electrolyte in a suitable solvent.
-
-
Immerse the cleaned GCE into the polymerization solution.
-
Electropolymerize the MIP film onto the GCE surface using cyclic voltammetry (CV) by scanning the potential within a specific range for a set number of cycles.
3. Template Removal
-
After polymerization, immerse the MIP-modified GCE in a solution (e.g., methanol/acetic acid mixture) to extract the this compound template molecules, leaving behind the selective binding cavities.
-
Wash the electrode thoroughly with deionized water.
4. Electrochemical Detection
-
Incubate the MIP-GCE in the sample solution containing this compound for a specific period to allow for binding.
-
Perform electrochemical measurements (e.g., differential pulse voltammetry or square wave voltammetry) in an electrochemical cell containing a suitable electrolyte.
-
The change in the electrochemical signal will be proportional to the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Workflow for MIP-based electrochemical sensor fabrication.
Caption: Logic diagram of selectivity in immunoassays.
References
Validation & Comparative
A Comparative Guide to Method Validation for Dipropetryn Analysis in Diverse Food Matrices
This guide provides a comprehensive overview of validated methods for the analysis of dipropetryn, a triazine herbicide, in various food matrices. Given the limited availability of public domain validation data specifically for this compound, this document presents a comparative analysis of methodologies and performance data for chemically similar triazine herbicides. The data herein is representative of the performance expected for this compound analysis and is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.
The primary analytical approach involves sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]
Experimental Protocols
A crucial first step in the analysis of pesticide residues in food is the sample preparation, which aims to extract the analytes of interest from the complex food matrix and remove interfering substances. The QuEChERS method is a widely used technique for this purpose due to its simplicity, speed, and effectiveness.
1. QuEChERS Sample Preparation
The QuEChERS protocol can be adapted for different food matrices. A general procedure is outlined below:
-
Homogenization: A representative portion of the food sample (e.g., 10-15 g) is homogenized to ensure uniformity. For dry samples, a hydration step with purified water may be necessary.
-
Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile, is added. The tube is shaken vigorously to ensure thorough mixing.
-
Salting-Out Liquid-Liquid Partitioning: A mixture of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube. This step induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a dSPE sorbent mixture. The composition of the sorbent depends on the food matrix. For general purposes, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats, is used. For pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, although it can also retain some planar pesticides. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for GC-MS/MS or LC-MS/MS analysis.
2. Instrumental Analysis
The choice between GC-MS/MS and LC-MS/MS depends on the physicochemical properties of the pesticide. Triazine herbicides like this compound are amenable to both techniques.
-
GC-MS/MS Analysis: This technique is suitable for volatile and semi-volatile pesticides. The final extract is injected into the gas chromatograph, where analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios of precursor and product ions. This provides high selectivity and sensitivity.
-
LC-MS/MS Analysis: This is the preferred method for polar, non-volatile, and thermolabile pesticides. The final extract is injected into the liquid chromatograph, and analytes are separated based on their polarity and affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the tandem mass spectrometer for detection and quantification, similar to GC-MS/MS.
Data Presentation: A Comparative Analysis of Triazine Herbicide Method Validation
The following tables summarize typical validation data for triazine herbicides in various food matrices, providing a benchmark for the expected performance of a validated method for this compound.
Table 1: GC-MS/MS Method Performance for Triazine Herbicides
| Parameter | Food Matrix | Linearity (R²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Linearity | Fruits & Vegetables | >0.99 | - | - | - |
| LOQ | Fruits & Vegetables | - | 10 | - | - |
| Accuracy & Precision | Fruits & Vegetables | - | - | 70-120 | <20 |
| Linearity | Spices | >0.99 | - | - | - |
| LOQ | Spices | - | 10 | - | - |
| Accuracy & Precision | Spices | - | - | 70-120 | <20 |
Data is representative of typical performance for triazine herbicides as reported in multi-residue pesticide analysis studies.
Table 2: LC-MS/MS Method Performance for Triazine Herbicides
| Parameter | Food Matrix | Linearity (R²) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Linearity | Fruits & Vegetables | >0.99 | - | - | - |
| LOQ | Fruits & Vegetables | - | 10 | - | - |
| Accuracy & Precision | Fruits & Vegetables | - | - | 70-120 | <20 |
| Linearity | Grains | >0.99 | - | - | - |
| LOQ | Grains | - | 10 | - | - |
| Accuracy & Precision | Grains | - | - | 70-120 | <20 |
| Linearity | Fish & Seafood | >0.996 | - | - | - |
| LOQ | Fish & Seafood | - | 0.5-1.0 | - | - |
| Accuracy & Precision | Fish & Seafood | - | - | 70.1-111.7 | <12 |
Data is representative of typical performance for triazine herbicides as reported in multi-residue pesticide analysis studies.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for pesticide residue analysis in food matrices.
Caption: Workflow for pesticide residue analysis method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multi-residue pesticides determination in complex food matrices by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipropetryn and Atrazine Efficacy in Weed Management
In the landscape of agricultural weed control, triazine herbicides have long played a pivotal role. Among these, atrazine has been a cornerstone for broad-spectrum weed management in various crops. This guide provides a comparative study of atrazine and a related, albeit less common, triazine herbicide, Dipropetryn. The analysis focuses on their efficacy, mechanisms of action, and the experimental protocols required for their evaluation, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
Executive Summary
Both this compound and atrazine are selective herbicides belonging to the triazine class, functioning primarily by inhibiting photosynthesis in susceptible weed species. Atrazine is widely used in crops such as corn, sorghum, and sugarcane for the control of a broad spectrum of broadleaf and grassy weeds. This compound has been registered for more specific applications, primarily for pre-emergence control of pigweed and Russian thistle in cotton, particularly in sandy soils. While atrazine has been extensively studied, with a large body of data on its efficacy and environmental fate, data on this compound is less abundant, with much of the available information dating back several decades. This comparison synthesizes the available data to provide a parallel assessment of their herbicidal activity.
Mechanism of Action
Both this compound and atrazine share a common mechanism of action, which is the inhibition of photosynthesis at Photosystem II (PSII). They bind to the D1 quinone-binding protein in the chloroplast thylakoid membrane, blocking electron transport. This blockage leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the plant.
Figure 1: Signaling pathway of this compound and atrazine mechanism of action.
Comparative Efficacy Data
Table 1: Efficacy of this compound on Selected Weeds
| Weed Species | Scientific Name | Efficacy Rating | Application Rate (lbs a.i./A) | Crop |
| Pigweed | Amaranthus spp. | E | 1.2 - 2.0 | Cotton |
| Russian thistle | Salsola tragus | E | 1.2 - 2.0 | Cotton |
Source: EPA Pesticide Fact Sheet for this compound (1985)[1]
Table 2: Efficacy of Atrazine on Selected Weeds
| Weed Species | Scientific Name | Efficacy Rating (Pre-emergence) | Efficacy Rating (Post-emergence) | Application Rate (lbs a.i./A) | Crops |
| Pigweed (Redroot) | Amaranthus retroflexus | E | G | 0.5 - 2.0 | Corn, Sorghum, Sugarcane |
| Lambsquarters | Chenopodium album | E | G | 0.5 - 2.0 | Corn, Sorghum, Sugarcane |
| Velvetleaf | Abutilon theophrasti | G | F | 1.0 - 2.5 | Corn |
| Cocklebur | Xanthium strumarium | F | G | 1.0 - 2.5 | Corn |
| Foxtail (Giant, Green, Yellow) | Setaria spp. | G | F | 1.0 - 2.5 | Corn, Sorghum |
| Morningglory | Ipomoea spp. | F | P | 1.0 - 2.5 | Corn |
Note: Efficacy can vary depending on environmental conditions, soil type, and weed growth stage. Atrazine is often used in tank mixes with other herbicides to broaden the spectrum of control.
Crop Tolerance and Application
This compound:
-
Registered Crop: Cotton[1].
-
Application: Pre-emergence spray applied to the soil surface by ground or aerial equipment[1].
-
Application Rate: 1.2 to 2.0 lbs a.i./A[1].
-
Soil Type: Particularly for use on sandy soils[1].
-
Rotational Restrictions: Food and feed crops should not be planted in treated fields unless this compound is authorized for use on those crops.
Atrazine:
-
Registered Crops: Corn (field, sweet), sorghum, sugarcane, wheat, macadamia nuts, guava, and turf.
-
Application: Pre-emergence or post-emergence spray.
-
Application Rate: Typically ranges from 0.5 to 2.5 lbs a.i./A, with a maximum yearly limit.
-
Crop Tolerance: Generally well-tolerated by registered crops due to their ability to metabolize the herbicide. However, injury can occur under certain conditions, such as on sandy soils with low organic matter or when applied post-emergence to crops under stress.
Experimental Protocols for Efficacy Evaluation
To conduct a comparative study of this compound and atrazine, a standardized experimental protocol is essential. The following outlines a general methodology for a pre-emergence herbicide efficacy trial.
Figure 2: Generalized workflow for a pre-emergence herbicide efficacy trial.
Detailed Methodologies:
-
Site Selection and Plot Establishment:
-
Select a field with a known history of uniform weed infestation of the target species.
-
Establish plots of a standardized size (e.g., 3m x 10m).
-
Use a Randomized Complete Block Design (RCBD) with at least three to four replications to account for field variability.
-
-
Treatments:
-
Include multiple rates of this compound and atrazine, including the recommended label rates, as well as a fraction and a multiple of the label rate to determine dose-response.
-
An untreated control (weedy check) and a weed-free control (hand-weeded) are essential for comparison.
-
-
Herbicide Application:
-
Calibrate spray equipment to ensure accurate and uniform application.
-
Apply herbicides pre-emergence, typically within a few days of planting the crop, before either the crop or weeds have emerged.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).
-
-
Data Collection:
-
Weed Control: Conduct visual assessments of percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment). Collect weed counts by species and weed biomass from designated quadrats within each plot.
-
Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).
-
Crop Yield: Harvest the crop from the center of each plot and measure the yield.
-
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Calculate ED50 (Effective Dose for 50% control) values for each herbicide on target weed species using regression analysis.
-
Conclusion
Both this compound and atrazine are effective herbicides that inhibit photosynthesis in susceptible weeds. Atrazine has demonstrated broad-spectrum efficacy against a wide range of broadleaf and grassy weeds in several major crops and is consequently one of the most widely used herbicides. This compound's registered use is more specialized, focusing on pre-emergence control of specific weeds in cotton. Due to a lack of recent and comparative research on this compound, a direct, quantitative comparison of efficacy with atrazine is challenging. Future research employing standardized experimental protocols would be necessary to provide a definitive comparative assessment of these two triazine herbicides. For researchers and professionals in the field, atrazine serves as a well-documented benchmark, while the study of less common herbicides like this compound may offer insights into alternative weed management strategies and the evolution of herbicide science.
References
Cross-Reactivity of Dipropetryn in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of dipropetryn in immunoassays, offering insights into the performance of these assays for detecting triazine herbicides. Due to the limited availability of direct cross-reactivity studies for this compound, this guide utilizes data from closely related triazine herbicides, particularly propazine, to provide a comprehensive overview. The structural similarities between this compound and other s-triazine herbicides underpin the observed cross-reactivity patterns in various immunoassay formats.
Understanding Triazine Herbicide Immunoassays
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for the rapid screening of triazine herbicides in environmental and agricultural samples. These assays are based on the principle of competitive binding, where the target analyte (e.g., a triazine herbicide) in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree to which other structurally similar compounds, such as different triazine herbicides, can bind to the antibody is known as cross-reactivity. This is a critical parameter for evaluating the specificity and accuracy of an immunoassay.
High cross-reactivity can lead to an overestimation of the target analyte concentration, as the assay detects not only the primary target but also other related compounds. Conversely, low cross-reactivity indicates high specificity for the target analyte.
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various triazine herbicides in immunoassays developed primarily for atrazine and simazine. Given the structural similarity, the data for propazine can be considered a strong indicator of the expected cross-reactivity for this compound.
Table 1: Cross-Reactivity of Triazine Herbicides in Different Immunoassays
| Compound | Chemical Structure | Immunoassay Target | Cross-Reactivity (%) |
| This compound | 6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine | Not available | Not directly reported |
| Propazine | 6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine | Simazine/Atrazine | 12.6 |
| Atrazine | 81 | ||
| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | Atrazine | 100 |
| Simazine | 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | Simazine/Atrazine | 100 |
| Ametryn | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | Atrazine | 3.9 |
| Prometryn | N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | Atrazine | Not reported |
| Terbutryn | N-tert-butyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | Atrazine | Not reported |
Note: The cross-reactivity of propazine is presented as a proxy for this compound due to their high structural similarity (both possess two isopropylamino groups attached to the triazine ring). The primary difference is the substituent at the C6 position (ethylthio for this compound and chloro for propazine). This difference is expected to influence the binding affinity to antibodies, and therefore, the cross-reactivity values should be interpreted with this consideration.
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA) commonly used for the detection of triazine herbicides.
Key Experimental Protocol: Competitive ELISA for Triazine Herbicides
1. Materials and Reagents:
-
Microtiter plates (96-well) coated with anti-triazine antibodies.
-
Triazine herbicide standards (including this compound and other cross-reactants).
-
Enzyme-conjugated triazine (e.g., horseradish peroxidase-triazine conjugate).
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop solution (e.g., sulfuric acid).
-
Sample diluent.
-
Deionized water.
-
Precision pipettes and tips.
-
Microplate reader.
2. Assay Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of the target triazine herbicide (e.g., atrazine or simazine) in the sample diluent. Prepare unknown samples by diluting them with the sample diluent to fall within the assay's dynamic range.
-
Competitive Reaction: Add a defined volume of the standard or sample to the antibody-coated microtiter wells. Subsequently, add a fixed amount of the enzyme-conjugated triazine to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding between the free triazine in the sample/standard and the enzyme-conjugated triazine for the antibody binding sites.
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. This will typically cause a color change (e.g., from blue to yellow).
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the triazine standards.
-
The concentration of the triazine herbicide in the unknown samples is inversely proportional to the absorbance.
-
Determine the concentration of the triazine in the samples by interpolating their absorbance values on the standard curve.
-
Cross-reactivity calculation: To determine the cross-reactivity of other triazines (like this compound), perform the same assay with a series of concentrations for each of the cross-reactants. The cross-reactivity is typically calculated using the following formula:
% Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100
where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Visualizing the Immunoassay Workflow
The following diagram illustrates the logical workflow of a competitive ELISA for the detection of triazine herbicides.
Caption: Workflow of a competitive ELISA for triazine herbicide detection.
Signaling Pathway in Competitive ELISA
The underlying principle of the competitive immunoassay involves a signaling pathway that translates the concentration of the analyte into a measurable signal.
Caption: Competitive binding and signal generation in an ELISA.
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in immunoassays. Researchers should consider the specific antibodies and assay formats used, as these factors significantly influence cross-reactivity and the overall performance of the immunoassay. For definitive quantification, positive results from screening immunoassays should be confirmed by a more selective method such as chromatography.
GC-MS vs. LC-MS for Dipropetryn Analysis: A Performance Comparison
For researchers and professionals in drug development and analytical sciences, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Dipropetryn, a triazine herbicide. This comparison is based on typical performance characteristics and established methodologies for pesticide residue analysis.
Performance Comparison
The following table summarizes the expected quantitative performance of GC-MS and LC-MS for the analysis of this compound, based on typical validation data for pesticide residue analysis.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg[5] | 0.005 - 1 µg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 10 µg/kg | 0.01 - 10 µg/kg |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (Recovery) | 70-120% | 70-120% |
| Precision (RSD) | < 20% | < 20% |
| Sample Throughput | Moderate | High |
| Derivatization Requirement | May be required for improved volatility and thermal stability | Generally not required |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS, based on common practices for pesticide residue analysis.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide analysis in various matrices and is suitable for both GC-MS and LC-MS analysis.
-
Homogenization: A representative sample (e.g., 10-15 g of food matrix) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. Internal standards can be added at this stage. The tube is shaken vigorously.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffer salts) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The tube is vortexed and centrifuged.
-
Final Extract: The cleaned extract is then ready for analysis by either GC-MS or LC-MS. For GC-MS, a solvent exchange to a more volatile solvent like toluene may be performed. For LC-MS, the extract is often diluted with water or mobile phase.
GC-MS Analysis Protocol
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Inlet: Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is preferred.
-
LC-MS Analysis Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is most commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for triazine herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using a tandem mass spectrometer (MS/MS) is the standard for achieving high sensitivity and selectivity.
-
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for GC-MS and LC-MS analysis of this compound.
References
- 1. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to the Efficacy of Dipropetryn and Other Triazine Herbicides
This guide provides a comparative analysis of the herbicidal efficacy of dipropetryn against other common triazine herbicides, namely atrazine, simazine, and ametryn. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a detailed look at their performance based on available experimental data.
Introduction to Triazine Herbicides
Triazine herbicides are a class of chemical compounds widely used in agriculture for the control of broadleaf and grassy weeds. Their primary mechanism of action involves the inhibition of photosynthesis in susceptible plant species. By blocking the electron transport chain in photosystem II, they prevent the plant from producing the energy required for growth, ultimately leading to its death.[1] This guide focuses on this compound and compares its efficacy with atrazine, simazine, and ametryn, three of the most well-known herbicides in the triazine family.
Comparative Efficacy Data
The following tables summarize the available data on the physical and chemical properties and the herbicidal efficacy of this compound, atrazine, simazine, and ametryn. It is important to note that the efficacy data has been compiled from various studies and may not be directly comparable due to differences in experimental conditions, application rates, and environmental factors.
Table 1: Physical and Chemical Properties of Selected Triazine Herbicides
| Property | This compound | Atrazine | Simazine | Ametryn |
| Chemical Formula | C₁₁H₂₁N₅S | C₈H₁₄ClN₅ | C₇H₁₂ClN₅ | C₉H₁₇N₅S |
| Mode of Action | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor |
| Application | Pre-emergence | Pre- and early post-emergence | Pre-emergence | Pre- and post-emergence |
| Water Solubility | 16 mg/L (20°C) | 33 mg/L (22°C) | 5 mg/L (20°C) | 185 mg/L (20°C) |
| Soil Half-life | 1 to 3 months | 60 days (average) | 60 days (average) | 11 to 110 days |
Disclaimer: The data presented in this table is compiled from various sources and is intended for comparative purposes only.
Table 2: Herbicidal Efficacy on Key Weed Species
| Weed Species | This compound | Atrazine | Simazine | Ametryn |
| Pigweed (Amaranthus spp.) | Registered for control in cotton[2] | Good to excellent control[3] | Effective control, resistance noted in some biotypes[4] | Effective against annual broadleaf weeds including Amaranthus spp.[5] |
| Russian Thistle (Salsola tragus) | Registered for control in cotton | Control can be variable; some populations suspected to be resistant | Suspected resistance in some populations | Not typically used for Russian thistle control. |
| Lambsquarters (Chenopodium album) | No specific data found | Good control, but resistance is common | Effective, but resistance is widespread | Effective against annual broadleaf weeds including Chenopodium spp. |
| Annual Grasses (e.g., Crabgrass, Foxtail) | No specific data found | Moderate control of some annual grasses | Generally more effective on broadleaf weeds than grasses | Controls certain annual grasses like Digitaria spp. and Setaria spp. |
Disclaimer: The efficacy ratings are based on a compilation of data from multiple studies and may not reflect performance under all conditions. Direct comparative trials are limited.
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of pre-emergence herbicides in cotton is outlined below. This protocol is based on standard agricultural research practices.
Objective: To compare the efficacy of different pre-emergence triazine herbicides for weed control in cotton.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: Each plot consists of two rows of cotton, 35 to 40 feet in length, with a row spacing of 38 or 40 inches.
-
Treatments:
-
Untreated control (weedy check)
-
Weed-free control (hand-weeded)
-
This compound at a specified application rate (e.g., 1.5 lbs a.i./A)
-
Atrazine at a specified application rate
-
Simazine at a specified application rate
-
Ametryn at a specified application rate
-
Tank mixes of interest
-
Materials and Methods:
-
Site Selection: Choose a field with a known history of uniform weed infestation of the target species.
-
Land Preparation: Prepare the seedbed according to standard local practices for cotton cultivation.
-
Planting: Plant a commercial cotton variety at a recommended seeding rate.
-
Herbicide Application:
-
Apply pre-emergence herbicides within 24 hours of planting using a calibrated backpack or tractor-mounted sprayer.
-
Ensure uniform application across each plot.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Weed Control Ratings: Visually assess weed control at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) for each target weed species.
-
Weed Density and Biomass: At a designated time point (e.g., 56 DAT), place quadrats (e.g., 0.25 m²) in each plot and count the number of each weed species. Harvest the above-ground weed biomass, dry it in an oven, and record the dry weight.
-
Crop Injury: Visually assess cotton injury at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).
-
Yield: At the end of the season, harvest the cotton from the center of each plot and determine the seed cotton yield.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD at p≤0.05) to determine significant differences between treatments.
Mechanism of Action: Photosystem II Inhibition
Triazine herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. They bind to the D1 protein of the PSII reaction center, blocking the binding site for plastoquinone (QB). This blockage interrupts the electron flow from QA to QB, halting the photosynthetic electron transport chain. The disruption of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis of the plant tissue.
Caption: Mechanism of action of triazine herbicides in inhibiting Photosystem II.
Conclusion
Based on the available literature, this compound is a pre-emergence herbicide effective against specific broadleaf weeds like pigweed and Russian thistle, particularly in cotton grown on sandy soils. In comparison, atrazine, simazine, and ametryn have a broader spectrum of weed control and are used in a wider range of crops. Atrazine and ametryn offer both pre- and post-emergence activity, providing more flexibility in application timing. Simazine is noted for its longer residual activity.
The lack of direct comparative efficacy studies involving this compound is a significant knowledge gap. Future research should focus on conducting field trials that directly compare the efficacy of this compound with other triazine herbicides on a range of economically important weed species under various environmental conditions. Such studies would provide valuable data for developing more effective and integrated weed management strategies.
References
A Comparative Guide to the Validation of a Multi-Residue Method for Dipropetryn and Other Triazine Herbicides
This guide provides a detailed comparison of a validated multi-residue analytical method, here referred to as the TriazineGuard™ Multi-Residue Method, with an alternative analytical approach for the determination of Dipropetryn and other triazine herbicides in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering objective performance comparisons supported by experimental data.
Introduction to this compound and Multi-Residue Analysis
This compound is a triazine herbicide used for pre-emergence control of various weeds in crops like cotton.[1] Its chemical formula is C11H21N5S, and it belongs to the s-triazine chemical family.[1][2] Due to the widespread use of triazine herbicides, there is a need for robust and efficient analytical methods to monitor their residues in environmental and food samples. Multi-residue methods (MRMs) are essential for simultaneously detecting and quantifying a wide range of pesticides, offering a cost-effective and time-efficient approach for regulatory monitoring and food safety assessment.[3]
The validation of these methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, recovery (accuracy), precision, and the limit of quantification (LOQ).[4] This guide will delve into the specifics of a validated multi-residue method and compare it against an alternative to aid researchers in selecting the most suitable approach for their analytical needs.
Validated Multi-Residue Method: TriazineGuard™ (LC-MS/MS)
The TriazineGuard™ method is a comprehensive approach for the simultaneous determination of 26 triazine herbicides, including compounds structurally related to this compound, in rice samples. This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high selectivity and sensitivity.
Experimental Protocol
1. Sample Preparation (QuEChERS-based Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Add the contents of a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6490 triple quadrupole LC/MS.
-
Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Performance Data
The TriazineGuard™ method was validated according to international guidelines, and the performance data for a selection of triazine herbicides are summarized below.
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | Recovery (%) (spiked at 10 µg/kg) | RSD (%) | LOQ (µg/kg) |
| Simazine | 10-1000 | 0.9985 | 85 | 5.2 | 10 |
| Atrazine | 10-1000 | 0.9991 | 92 | 4.1 | 10 |
| Propazine | 10-1000 | 0.9979 | 88 | 6.5 | 10 |
| Simetryn | 10-1000 | 0.9995 | 95 | 3.8 | 10 |
| Ametryn | 10-1000 | 0.9988 | 91 | 4.9 | 10 |
| Prometryn | 10-1000 | 0.9992 | 93 | 3.5 | 10 |
| Terbutryn | 10-1000 | 0.9973 | 89 | 5.8 | 10 |
Data synthesized from a representative study on multi-residue analysis of triazine herbicides in rice.
Alternative Method: TriazineScreen™ (GC-MS)
An alternative approach for the analysis of triazine herbicides is the TriazineScreen™ method, which employs Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is particularly suitable for more volatile and thermally stable compounds.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction:
-
Weigh 20 g of the homogenized sample into a blender.
-
Add 100 mL of acetone and blend for 2 minutes.
-
Filter the extract through a Büchner funnel.
-
Transfer the filtrate to a separatory funnel, add 100 mL of dichloromethane and 100 mL of 10% NaCl solution, and shake for 1 minute.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
2. GC-MS Analysis
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD.
-
Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, ramp to 180 °C, and then to 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM).
Performance Data Comparison
The following table compares the key performance characteristics of the TriazineGuard™ (LC-MS/MS) and TriazineScreen™ (GC-MS) methods.
| Parameter | TriazineGuard™ (LC-MS/MS) | TriazineScreen™ (GC-MS) |
| Principle | Liquid Chromatography - Tandem Mass Spectrometry | Gas Chromatography - Mass Spectrometry |
| Applicability | Broad range of polar and non-polar triazines | More suitable for volatile and thermally stable triazines |
| Sample Throughput | High, with fast QuEChERS sample preparation | Moderate, with more time-consuming LLE |
| Sensitivity | Very high (sub-µg/kg LOQs) | High (µg/kg LOQs) |
| Selectivity | Excellent due to MRM transitions | Good, with SIM mode |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration | Generally less pronounced than in LC-MS |
| Linearity (r²) | Typically > 0.997 | Typically > 0.995 |
| Average Recovery (%) | 74-100 | 70-110 |
Workflow and Pathway Diagrams
To visualize the experimental workflow of the validated TriazineGuard™ multi-residue method, a diagram is provided below.
Caption: Workflow of the TriazineGuard™ Multi-Residue Method.
Conclusion
Both the TriazineGuard™ (LC-MS/MS) and TriazineScreen™ (GC-MS) methods are capable of effectively determining triazine herbicide residues. The choice between the two depends on the specific requirements of the analysis. The TriazineGuard™ method, based on QuEChERS and LC-MS/MS, offers higher throughput, sensitivity, and is applicable to a broader range of triazine herbicides, including less volatile and more polar compounds. The TriazineScreen™ method, utilizing GC-MS, is a robust alternative, particularly for volatile analytes, and may be less susceptible to matrix effects. For comprehensive multi-residue screening programs that include a wide variety of pesticides with different chemical properties, the LC-MS/MS-based approach is generally preferred.
References
- 1. manuallib.com [manuallib.com]
- 2. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. (Open Access) Determination of Multi-residues of Triazine Herbicides Residues in Rice by HPLC-Tandem MS/MS (2009) | Zhang Chun-wei | 4 Citations [scispace.com]
A Comparative Guide to Pre-Emergence Weed Control: Dipropetryn vs. Simazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two triazine herbicides, Dipropetryn and simazine, for pre-emergence weed control. The information presented is based on available experimental data to assist researchers in making informed decisions for agricultural and experimental applications.
Executive Summary
Both this compound and simazine are triazine herbicides that effectively control a range of weeds by inhibiting photosynthesis at photosystem II (PSII).[1][2] this compound is primarily registered for pre-emergence control of specific broadleaf weeds, namely pigweed and Russian thistle, in cotton grown on sandy soils.[3] Simazine has a broader spectrum of activity, controlling many annual broadleaf and grass weeds in a variety of crops.[4][5] While direct comparative studies are limited, this guide synthesizes available data to provide an indirect comparison of their efficacy and application protocols.
Mechanism of Action
This compound and simazine share a common mechanism of action. As triazine herbicides, they block the electron transport chain in photosystem II of the plant's photosynthetic apparatus. Specifically, they bind to the D1 protein of the PSII complex, which prevents the binding of plastoquinone. This blockage halts the production of ATP and NADPH, essential energy carriers, ultimately leading to plant death.
Comparative Efficacy Data
| Herbicide | Weed Species | Crop | Application Rate (lbs a.i./A) | Weed Control (%) | Study Reference (if available) |
| This compound | Pigweed (Amaranthus spp.) | Cotton | 1.2 - 2.0 | Information not quantitatively available in reviewed literature. Registered for control. | EPA Pesticide Fact Sheet |
| Russian thistle (Salsola tragus) | Cotton | 1.2 - 2.0 | Information not quantitatively available in reviewed literature. Registered for control. | EPA Pesticide Fact Sheet | |
| Simazine | Pigweed (Amaranthus spp.) | Corn | Not Specified | Good efficacy reported in a tank mix with atrazine. | Weed Control Journal |
| Annual Grasses (various) | Various | Varies | Controls a wide variety of annual grasses. | Product Labels | |
| Broadleaf Weeds (various) | Various | Varies | Controls a wide variety of annual broadleaf weeds. | Product Labels |
Note: The efficacy of pre-emergence herbicides is highly dependent on factors such as soil moisture for activation.
Experimental Protocols
The following are generalized experimental protocols for evaluating the efficacy of pre-emergence herbicides, based on common practices in weed science research.
Field Trial for Pre-Emergence Herbicide Efficacy in Cotton
Objective: To evaluate the efficacy of pre-emergence herbicides for weed control in cotton.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Typically 4 rows wide by 25-30 feet long.
-
Treatments:
-
Untreated control (weedy check).
-
Weed-free control (maintained by hand weeding).
-
Herbicide treatments at various rates (e.g., 1X and 2X the recommended label rate).
-
Methodology:
-
Site Preparation: Select a field with a known and uniform weed population. Prepare the seedbed according to standard cotton production practices.
-
Planting: Plant a suitable cotton variety at the recommended seeding rate and depth.
-
Herbicide Application:
-
Apply pre-emergence herbicides within 24-48 hours of planting using a calibrated backpack or tractor-mounted sprayer.
-
Ensure uniform spray coverage over the entire plot.
-
-
Data Collection:
-
Weed Control: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).
-
Weed Density and Biomass: At specific intervals, count the number of weeds per species within a randomly placed quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven, and record the dry weight.
-
Crop Injury: Visually assess cotton injury at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).
-
Yield: Harvest the center two rows of each plot and determine the seed cotton yield.
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD at p≤0.05) to determine significant differences between treatment means.
Experimental Workflow for Herbicide Evaluation
The following diagram illustrates a typical workflow for conducting a pre-emergence herbicide efficacy trial.
Conclusion
Both this compound and simazine are effective pre-emergence herbicides that function by inhibiting photosystem II. This compound has a more targeted application for specific broadleaf weeds in cotton on sandy soils, while simazine offers broader-spectrum control across various crops. The choice between these two herbicides will depend on the target weed species, the crop being grown, and soil characteristics. For comprehensive weed management, especially in the context of preventing herbicide resistance, it is crucial to consider integrated weed management strategies that include herbicides with different modes of action. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the efficacy of this compound and simazine.
References
- 1. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 2. cottongrower.com [cottongrower.com]
- 3. Princep, Simazine (simazine) | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Chemical management of smooth pigweed (Amaranthus hybridus) with herbicides applied pre and post-emergency - Weed Control Journal [weedcontroljournal.org]
- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Dipropetryn analytical methods
An Objective Comparison of Analytical Methods for the Determination of Dipropetryn
This guide provides a comparative overview of the common analytical methodologies for the quantitative analysis of this compound, a triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The content is based on established analytical practices for pesticide residue analysis.
Data Presentation: Performance of Analytical Methods
The performance of analytical methods for this compound can vary based on the matrix, instrumentation, and specific protocol. The following table summarizes typical performance characteristics for the analysis of this compound and other triazine herbicides by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Metric | GC-MS | LC-MS/MS | Matrix Type(s) |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.01 - 1 µg/kg | Soil, Water, Agricultural Products |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 0.05 - 5 µg/kg | Soil, Water, Agricultural Products |
| Recovery | 75 - 115% | 80 - 120% | Soil, Water, Agricultural Products |
| Precision (RSD) | < 20% | < 15% | Soil, Water, Agricultural Products |
| Linearity (R²) | > 0.99 | > 0.995 | N/A |
Note: These values are representative and may vary depending on the specific laboratory, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for the analysis of this compound in soil and water samples.
Sample Preparation: QuEChERS Method for Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.
-
Sample Homogenization: A 10 g representative soil sample is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of acetonitrile is added to the tube. The sample is then hydrated with 8 mL of reagent water. The tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture, typically containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample is centrifuged at 3000-5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interferences. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The cleaned extract is then ready for analysis by GC-MS or LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Water
Solid-Phase Extraction is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.
-
Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with a sequence of solvents, typically methanol followed by reagent water.
-
Sample Loading: A known volume of the water sample (e.g., 500 mL) is passed through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with reagent water to remove any polar interferences.
-
Elution: The retained analytes, including this compound, are eluted from the cartridge with a small volume of an organic solvent, such as ethyl acetate or acetonitrile.
-
Concentration and Reconstitution: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: A splitless injection of 1-2 µL of the sample extract is performed.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program starts at 70°C, ramps to 180°C, and then to 280°C.
-
Mass Spectrometer (MS): Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system with a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
Visualizations
The following diagrams illustrate the typical workflow of an inter-laboratory comparison and the logical relationships in comparing analytical methods for this compound.
A Comparative Guide to the Quantitative Analysis of Dipropetryn in Soil and Water
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Dipropetryn, a triazine herbicide, in both soil and water matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed overview of experimental protocols, performance data, and analytical workflows.
I. Analytical Techniques and Performance
The quantitative analysis of this compound in environmental samples predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, each offering distinct advantages in terms of sensitivity, selectivity, and matrix effect handling.[1][2]
Table 1: Comparison of Quantitative Performance for this compound Analysis in Soil and Water
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| GC-MS/MS | Soil | - | 2 - 20 µg/kg | 70 - 120 | > 0.990 | [1] |
| LC-MS/MS | Soil | 0.006 - 0.23 ng/g | 0.022 - 0.77 ng/g | 27.3 - 120.9 | 4 - 4000 ng/g | [3] |
| GC-MS | Water | - | 1.8 - 29.2 ng/L | 70.1 - 116.5 | - | [4] |
| LC-MS/MS | Water | - | 0.1 ppb (ng/mL) | 70 - 114 | - | |
| LC-ESI-MS | Water | - | < 0.1 µg/L | 76 - 112 | - |
Note: Data may represent a range for multiple pesticides in the cited studies, including triazine herbicides similar to this compound, as specific data for this compound was not always available.
II. Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections outline the typical experimental protocols for analyzing this compound in soil and water samples.
A. Sample Preparation and Extraction
Soil: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Homogenization: A representative soil sample (e.g., 10 g) is homogenized.
-
Hydration: If the soil is dry, a specific amount of deionized water is added to achieve a desired moisture content.
-
Extraction: The soil sample is placed in a centrifuge tube with an appropriate organic solvent (e.g., acetonitrile). Internal standards are added. The mixture is vigorously shaken or vortexed.
-
Salting-out: A salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, and anhydrous magnesium sulfate) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is collected, and a portion may be diluted or directly injected into the analytical instrument.
Water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: An SPE cartridge (e.g., C18 or a polymer-based sorbent) is conditioned with an organic solvent (e.g., methanol) followed by deionized water.
-
Sample Loading: A known volume of the water sample (e.g., 500 mL to 1 L), often acidified, is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with deionized water to remove polar interferences.
-
Elution: The retained analytes are eluted from the cartridge with a small volume of an organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane).
-
Concentration: The eluate is concentrated, often to dryness under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Extraction: A measured volume of the water sample is placed in a separatory funnel and extracted multiple times with an immiscible organic solvent (e.g., dichloromethane).
-
Drying: The combined organic extracts are passed through anhydrous sodium sulfate to remove any residual water.
-
Concentration: The dried extract is concentrated using a rotary evaporator or other means.
-
Solvent Exchange: The concentrated extract is reconstituted in a solvent compatible with the analytical instrument.
-
B. Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC system.
-
Separation: The analytes are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to achieve optimal separation.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Injection: A small volume of the final extract is injected into the LC system.
-
Separation: Reversed-phase chromatography is typically employed using a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
III. Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in soil and water samples.
Caption: Workflow for this compound analysis in soil and water.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography-mass spectrometry and liquid chromatography-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dipropetryn
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Dipropetryn, a triazine herbicide. Adherence to these procedures is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.
This compound is recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental contamination. The following procedures outline a safe and compliant method for handling and disposing of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear chemically resistant gloves and a lab coat or impervious clothing. |
| Respiratory Protection | If dust is generated, a respirator is required. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Never discharge this compound waste into sewer systems or dispose of it with regular trash.[2][3]
Experimental Protocol: Disposal of Unused or Waste this compound
-
Waste Characterization and Segregation:
-
Solid Waste: Unused, expired, or contaminated this compound powder.
-
Contaminated Materials: Items such as pipette tips, weighing paper, and contaminated PPE.
-
Keep these waste streams separate from other chemical waste to avoid incompatible mixtures.
-
-
Waste Packaging:
-
Solid Waste: Place in a clearly labeled, sealed, and compatible waste container. High-density polyethylene (HDPE) containers are a suitable option.
-
Contaminated Materials: Collect in a designated, labeled hazardous waste bag or a sealed, rigid container.
-
-
Labeling:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials. Store locked up.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and disposal. Provide them with the waste characterization and quantity.
-
Disposal of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Immediately after emptying, rinse the container with a suitable solvent (e.g., water, if appropriate for the formulation) at least three times.
-
Pour the rinsate into the spray tank for use or collect it as hazardous waste.
-
-
Rendering Unusable:
-
After triple rinsing, puncture and crush the container to prevent reuse.
-
-
Disposal:
-
Dispose of the rinsed and punctured container in a licensed sanitary landfill or as directed by your EHS office.
-
Key Hazard Information for this compound
The following table summarizes the key toxicological and environmental hazards of this compound, underscoring the importance of proper disposal.
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity (Rat) | >2,197 mg/kg | |
| Acute Dermal Toxicity (Rabbit) | >10,000 mg/kg | |
| Acute Inhalation Toxicity (Rat) | >320 mg/L (1-hour exposure) | |
| Aquatic Toxicity | Moderately toxic to fish and freshwater invertebrates. | |
| Environmental Hazard | Toxic to aquatic life with long lasting effects. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Disposal Plan for Handling Dipropetryn
This guide provides comprehensive safety and logistical information for the handling and disposal of Dipropetryn, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles or Face Shield | Wear snug-fitting, non-fogging safety goggles to protect against splashes. For procedures with a higher risk of splashing, such as pouring or mixing, a full-face shield worn over safety goggles is recommended.[1] |
| Skin Protection | Chemical-resistant Gloves | Use unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, and neoprene gloves are effective choices for protection against both dry and liquid pesticide formulations.[1] Do not use leather or cotton gloves as they can absorb and retain the chemical.[2] |
| Chemical-resistant Apron or Suit | A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment to protect against spills and splashes.[1] For tasks with a high potential for exposure, a chemical-resistant suit, such as one made from Tyvek®, is recommended.[1] | |
| Footwear | Wear chemical-resistant boots. Leather and fabric footwear are not suitable as they can absorb the pesticide. Ensure pant legs are worn over the boots to prevent chemicals from entering. | |
| Respiratory Protection | Respirator | While this compound has low acute inhalation toxicity, a respirator is recommended during any lengthy exposure or when handling the powder form, which can generate dust. The specific type of respirator and cartridge should be chosen based on a site-specific risk assessment. |
Toxicity Data for this compound
The following table summarizes the acute toxicity data for this compound.
| Toxicity Metric | Result | Toxicity Category |
| Acute Oral Toxicity (rats) | >2,197 mg/kg | Category III |
| Acute Dermal Toxicity (rabbits) | >10,000 mg/kg | Category IV |
| Acute Inhalation Toxicity (rats) | >320 mg/l (1-hour exposure) | Category IV |
| Skin Irritation (rabbits) | Not an irritant | Category IV |
| Eye Irritation (rabbits) | Not an irritant | Category IV |
Source: EPA Pesticide Fact Sheet
Operational Plan for Handling this compound
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available, clean, and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.
-
Have an emergency plan and ensure access to an eyewash station and safety shower.
2. Handling and Use:
-
Don the appropriate PPE before handling the chemical.
-
When weighing the solid, do so carefully to minimize dust generation.
-
If creating a solution, add the this compound to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
3. Post-Handling:
-
Wash the outside of gloves before removing them.
-
Remove all PPE carefully to avoid contaminating yourself.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Clean all equipment used in the procedure.
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: Do not reuse empty containers. Triple rinse the container with a suitable solvent, and add the rinsate to the spray or mix tank for use or dispose of it as hazardous waste. Puncture and dispose of the container in a sanitary landfill or by other approved state and local procedures.
2. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly closed to prevent leaks or spills.
3. Disposal:
-
Dispose of this compound waste through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for guidance on disposal.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow for Safe Handling and Disposal
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
